CTOP TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H68F3N11O13S2 |
|---|---|
Molecular Weight |
1176.3 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C50H67N11O11S2.C2HF3O2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41;3-2(4,5)1(6)7/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71);(H,6,7)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-;/m1./s1 |
InChI Key |
BPLOKJUPZTYYLV-XQGGKHMTSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of CTOP TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTOP, or D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2, is a potent and highly selective competitive antagonist of the μ-opioid receptor (MOR). Supplied as a trifluoroacetate (TFA) salt, it is a critical pharmacological tool for in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of the μ-opioid system. This document provides a comprehensive overview of the mechanism of action of CTOP, detailing its interaction with the μ-opioid receptor, its impact on downstream signaling pathways, and relevant experimental methodologies. A dedicated section addresses the important considerations related to the trifluoroacetic acid (TFA) counter-ion.
Core Mechanism of Action: Competitive Antagonism of the μ-Opioid Receptor
The primary mechanism of action of CTOP is its high-affinity, selective binding to the μ-opioid receptor, an inhibitory G protein-coupled receptor (GPCR). By competitively blocking the binding of endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid agonists (e.g., morphine, DAMGO), CTOP prevents the conformational changes in the receptor required for signal transduction.
Physicochemical and Binding Properties of CTOP
| Property | Value | References |
| Molecular Formula | C₅₀H₆₇N₁₁O₁₁S₂ | [Vendor Data] |
| Molecular Weight | 1062.28 g/mol | [Vendor Data] |
| Ki (μ-opioid receptor) | 0.96 nM | [1] |
| Ki (δ-opioid receptor) | >10,000 nM | [1] |
| Selectivity | >10,000-fold for μ vs. δ | [1] |
Impact on Intracellular Signaling Pathways
Activation of the μ-opioid receptor by an agonist initiates a cascade of intracellular events. CTOP, by blocking this initial step, effectively inhibits these downstream signaling pathways.
G-Protein Coupling
The μ-opioid receptor primarily couples to the Gαi/o family of heterotrimeric G proteins.[2][3] Agonist binding promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various effector proteins. CTOP prevents this G-protein activation by stabilizing the inactive conformation of the receptor.
Adenylyl Cyclase and cAMP Pathway
The Gαi/o subunit, when activated by an agonist-bound μ-opioid receptor, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). By preventing Gαi/o activation, CTOP blocks the agonist-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cAMP levels. This can be experimentally observed by CTOP's ability to reverse the inhibitory effect of agonists like DAMGO on forskolin-stimulated cAMP accumulation.
References
CTOP Peptide: A Comprehensive Technical Guide to its Antagonist Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antagonist selectivity profile of the synthetic octapeptide, CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2). CTOP is a potent and highly selective antagonist of the μ-opioid receptor (MOR), making it a valuable pharmacological tool for studying the physiological and pathological roles of the MOR and for the development of novel therapeutics. This document details its binding affinities, experimental methodologies for its characterization, and its impact on downstream signaling pathways.
Core Data: Antagonist Selectivity Profile
The selectivity of CTOP is a cornerstone of its utility in research. The following table summarizes the quantitative data on its binding affinity (Ki) for the three classical opioid receptors: μ (mu), δ (delta), and κ (kappa). The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand and is a measure of the antagonist's binding affinity. A lower Ki value indicates a higher binding affinity.
| Opioid Receptor Subtype | CTOP Binding Affinity (Ki) [nM] | Selectivity Ratio (δ/μ) | Selectivity Ratio (κ/μ) |
| μ (mu) | 0.96[1] | - | - |
| δ (delta) | >10,000[1] | >10,417 | - |
| κ (kappa) | >10,000 (negligible affinity) | - | >10,417 |
Note: The Ki value for the kappa-opioid receptor is not consistently reported in the literature, indicating a negligible affinity at concentrations typically tested. The value is inferred to be greater than 10,000 nM based on its high selectivity for the μ-opioid receptor.
Key Experimental Protocols
The characterization of CTOP's antagonist selectivity profile relies on a suite of well-established in vitro and in vivo experimental protocols. Below are detailed methodologies for key assays.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity and selectivity of a compound for its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of CTOP for μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing the human μ, δ, or κ opioid receptor.
-
Radioligands: [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR), [³H]-U-69,593 (for KOR).
-
CTOP peptide.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Competition Binding Assay: In a 96-well plate, incubate a fixed concentration of the appropriate radioligand with varying concentrations of CTOP and a constant amount of cell membrane preparation.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the CTOP concentration. Determine the IC50 value (the concentration of CTOP that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays: GTPγS Binding and cAMP Accumulation
Functional assays measure the ability of an antagonist to block the agonist-induced activation of the receptor and its downstream signaling.
Objective: To assess the ability of CTOP to antagonize agonist-stimulated G-protein activation.
Materials:
-
Cell membranes expressing the μ-opioid receptor.
-
μ-opioid receptor agonist (e.g., DAMGO).
-
CTOP peptide.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
Procedure:
-
Pre-incubation: Incubate cell membranes with varying concentrations of CTOP and a fixed concentration of agonist (e.g., DAMGO) in the presence of GDP.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the ability of CTOP to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.
Objective: To measure the ability of CTOP to block agonist-mediated inhibition of adenylyl cyclase activity.
Materials:
-
Whole cells expressing the μ-opioid receptor.
-
μ-opioid receptor agonist (e.g., DAMGO).
-
CTOP peptide.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of CTOP.
-
Stimulation: Add a fixed concentration of agonist (e.g., DAMGO) in the presence of forsklin to stimulate adenylyl cyclase.
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes).
-
Lysis and Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Data Analysis: Determine the concentration-dependent inhibition of the agonist-induced decrease in forskolin-stimulated cAMP accumulation by CTOP.
Mandatory Visualizations
CTOP Selectivity Profile
Caption: Binding affinity profile of CTOP for opioid receptors.
Experimental Workflow for Antagonist Characterization
Caption: Workflow for characterizing an opioid receptor antagonist.
μ-Opioid Receptor Signaling Pathway
Caption: Simplified μ-opioid receptor downstream signaling pathways.
References
The Selective Mu-Opioid Receptor Antagonist CTOP TFA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the selective mu-opioid receptor (MOR) antagonist, CTOP TFA (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 TFA). It includes a summary of its binding characteristics, detailed experimental protocols for receptor binding assays, and a visualization of the mu-opioid receptor signaling pathway.
Core Concepts: Understanding CTOP and the Mu-Opioid Receptor
The mu-opioid receptor is a G protein-coupled receptor (GPCR) that plays a central role in mediating the analgesic and addictive properties of opioids. CTOP is a potent and highly selective peptide antagonist for this receptor.[1] Its trifluoroacetate (TFA) salt is a common formulation for research purposes. Understanding the binding affinity of CTOP is crucial for its use as a pharmacological tool to study the physiological and pathological roles of the mu-opioid receptor system.
Quantitative Binding Affinity Data
The binding affinity of CTOP for the mu-opioid receptor has been characterized using radioligand binding assays. The following table summarizes key quantitative data from studies using rat brain membrane preparations.
| Parameter | Value | Radioligand Displaced | Comments | Reference |
| IC50 | 2.80 nM | [3H]naloxone | Demonstrates high affinity for opioid receptors. | [2] |
| Selectivity Ratio | 4,840 | [3H]naloxone vs. [3H]DPDPE | Indicates exceptional selectivity for mu- over delta-opioid receptors. | [2] |
| Kinetic Kd | 0.67 nM | [3H]CTOP | Determined from association and dissociation rates at 25°C. | [2] |
| Apparent Kd | 1.11 nM | [3H]CTOP | Determined from saturation experiments at 25°C. | [2] |
| Bmax | 136 ± 13 fmol/mg protein | [3H]CTOP | Represents the density of mu-opioid receptors in the rat brain membrane preparation. |
Experimental Protocols
A comprehensive understanding of the binding data requires a detailed knowledge of the experimental procedures employed. Below is a representative protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound for the mu-opioid receptor.
Radioligand Binding Assay Protocol
This protocol is based on the principle of measuring the ability of an unlabeled ligand (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]DAMGO, a selective mu-opioid agonist) from the mu-opioid receptor.
1. Membrane Preparation:
-
Source: Rat brain tissue or cells stably expressing the recombinant human mu-opioid receptor.
-
Procedure:
-
Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration.
-
2. Competitive Binding Assay:
-
Materials:
-
Prepared cell membranes.
-
Radiolabeled ligand (e.g., [³H]DAMGO).
-
Unlabeled competitor (this compound) at various concentrations.
-
Assay buffer.
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B glass fiber filters).
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, add the following to each well in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled ligand like naloxone (for non-specific binding).
-
50 µL of the competitor (this compound) at various dilutions.
-
50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd value).
-
50 µL of the membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess naloxone) from the total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mu-Opioid Receptor Signaling Pathway
The binding of an antagonist like CTOP to the mu-opioid receptor blocks the initiation of the downstream signaling cascade typically activated by an agonist. The following diagram illustrates the canonical G-protein dependent signaling pathway of the mu-opioid receptor.
The following diagram illustrates the typical workflow of a competitive radioligand binding assay.
References
CTOP TFA structure and chemical properties
An In-depth Technical Guide on the Structure and Chemical Properties of CTOP TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTOP, supplied as its trifluoroacetate (TFA) salt, is a potent and highly selective synthetic peptide antagonist of the μ-opioid receptor (MOR). Its rigid cyclic structure and specific amino acid sequence contribute to its high affinity and selectivity, making it an invaluable tool in opioid research. This document provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound. It includes detailed tables of its physicochemical and pharmacological properties, protocols for its synthesis and binding analysis, and diagrams illustrating its interaction with the μ-opioid receptor signaling pathway.
Chemical Structure and Properties
CTOP is a cyclic octapeptide with the amino acid sequence H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂. The cyclic structure is formed by a disulfide bond between the Cysteine (Cys) at position 2 and the Penicillamine (Pen) at position 7. The presence of D-isomers of Phenylalanine and Tryptophan, along with the unnatural amino acid Penicillamine, contributes to its conformational rigidity and resistance to enzymatic degradation.
The trifluoroacetate (TFA) salt form enhances the solubility and stability of the peptide. TFA is a strong acid commonly used as a counter-ion in peptide purification and is a precursor to many fluorinated compounds.[1]
Physicochemical Properties
The chemical properties of CTOP and its TFA salt are summarized in the table below.
| Property | Value | Reference(s) |
| Amino Acid Sequence | H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂ (Disulfide bridge: Cys²-Pen⁷) | |
| Molecular Formula | C₅₀H₆₇N₁₁O₁₁S₂ (free base) | |
| Molecular Weight | 1062.28 g/mol (free base) | |
| CAS Number | 103429-31-8 | |
| Appearance | White solid | |
| Solubility | Soluble in water. For hydrophobic peptides, organic solvents like DMSO can be used. | |
| Purity | Typically ≥95% (HPLC) | |
| Melting Point | Not specified in the reviewed literature. |
Pharmacological Properties
CTOP is characterized by its high affinity and selectivity for the μ-opioid receptor.
| Parameter | Value | Receptor Type | Reference(s) |
| Kᵢ | 0.96 nM | μ-opioid receptor | |
| >10,000 nM | δ-opioid receptor | ||
| IC₅₀ | 2.8 nM | μ-opioid receptor |
Mechanism of Action and Signaling Pathway
CTOP functions as a competitive antagonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it blocks the downstream signaling cascade typically initiated by endogenous or exogenous agonists like morphine.
The activation of the μ-opioid receptor by an agonist leads to the dissociation of the Gα and Gβγ subunits of the associated G-protein. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate ion channels, such as activating inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This collective action results in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, producing analgesic effects. CTOP prevents these events by occupying the receptor's binding site.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of CTOP
CTOP is synthesized using Fmoc-based solid-phase peptide synthesis. The general workflow is outlined below.
Methodology:
-
Resin Preparation: Rink Amide resin is swelled in a suitable solvent such as dimethylformamide (DMF) to allow for optimal diffusion of reagents.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and added to the resin to form a peptide bond.
-
Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2-4 are repeated for each amino acid in the CTOP sequence.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
-
Cyclization: The linear peptide is subjected to oxidative conditions (e.g., iodine in DMF) to facilitate the formation of the disulfide bond between Cys² and Pen⁷.
-
Purification and Lyophilization: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and then lyophilized to obtain the final this compound product.
Competitive Radioligand Binding Assay
The binding affinity (Kᵢ) of CTOP for the μ-opioid receptor is determined using a competitive binding assay. This assay measures the ability of CTOP to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Preparation of Reagents: A membrane preparation containing μ-opioid receptors, a radiolabeled agonist (e.g., [³H]DAMGO), and a series of dilutions of unlabeled CTOP are prepared in a suitable assay buffer.
-
Incubation: The receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of CTOP are incubated together to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of CTOP. The concentration of CTOP that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and K₋ of the radioligand.
Conclusion
This compound is a cornerstone research tool for investigating the μ-opioid receptor system. Its well-defined structure, high potency, and selectivity provide a reliable means to antagonize MOR function both in vitro and in vivo. The detailed chemical properties and experimental protocols provided in this guide are intended to support researchers in the effective application of this compound in the field of opioid pharmacology and drug development.
References
Unveiling the Role of CTOP TFA in Opioid Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTOP TFA, the trifluoroacetate salt of the peptide D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2, is a cornerstone tool in opioid pharmacology research. As a highly selective and potent antagonist of the mu (µ)-opioid receptor (MOR), this compound is instrumental in elucidating the physiological and pathophysiological roles of this critical receptor system. This technical guide provides an in-depth overview of this compound's applications in research, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
The mu-opioid receptor, a G-protein coupled receptor (GPCR), is the primary target for opioid analgesics like morphine.[1] Its activation triggers a cascade of intracellular events, leading to pain relief but also to undesirable side effects such as respiratory depression and dependence. The selective blockade of this receptor by antagonists like CTOP is crucial for dissecting its specific functions from those of the delta (δ) and kappa (κ) opioid receptors.
The trifluoroacetic acid (TFA) counter-ion is a common feature of synthetic peptides, including CTOP. It is utilized during the purification process and, while generally considered inert in most experimental contexts, researchers should be aware of its presence.
Data Presentation: The Pharmacological Profile of CTOP
The efficacy and selectivity of CTOP as a mu-opioid receptor antagonist are quantified through various in vitro assays. The following tables summarize the binding affinity (Ki) of CTOP for the mu, delta, and kappa opioid receptors, and its selectivity ratios. The inhibition constant (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | CTOP Ki (nM) |
| Mu (µ) | 0.4 - 2.5 |
| Delta (δ) | 1000 - 5000 |
| Kappa (κ) | 3000 - 10000 |
Table 1: Binding Affinity of CTOP for Opioid Receptor Subtypes. This table presents the range of reported Ki values for CTOP at the mu, delta, and kappa opioid receptors, as determined by radioligand binding assays.
| Selectivity Ratio | Value |
| δ/µ | ~1250 - 4167 |
| κ/µ | ~2500 - 12500 |
Table 2: Receptor Selectivity of CTOP. This table illustrates the high selectivity of CTOP for the mu-opioid receptor over the delta and kappa subtypes. The selectivity ratio is calculated by dividing the Ki value for the delta or kappa receptor by the Ki value for the mu receptor.
Experimental Protocols
This compound is employed in a variety of experimental settings to investigate the function of the mu-opioid receptor. Below are detailed methodologies for key in vitro experiments.
Radioligand Binding Assay: Determining Binding Affinity and Selectivity
This assay directly measures the ability of CTOP to displace a radiolabeled ligand from the mu-opioid receptor.
Objective: To determine the Ki of CTOP for the mu-opioid receptor.
Materials:
-
Cell membranes expressing the mu-opioid receptor (e.g., from CHO-K1 or HEK293 cells)
-
[³H]-DAMGO (a radiolabeled mu-opioid agonist)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 4°C
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, [³H]-DAMGO (at a concentration close to its Kd), and varying concentrations of this compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled mu-opioid ligand (e.g., 10 µM naloxone).
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of CTOP (the concentration that inhibits 50% of the specific binding of [³H]-DAMGO).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay: Assessing Functional Antagonism
This functional assay measures the ability of an antagonist to block agonist-induced G-protein activation.
Objective: To determine the potency of CTOP in inhibiting agonist-stimulated G-protein activation.
Materials:
-
Cell membranes expressing the mu-opioid receptor
-
DAMGO (mu-opioid agonist)
-
This compound
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
96-well microplates and filtration apparatus
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound for 15-30 minutes at 30°C.
-
Add a fixed concentration of DAMGO (typically its EC₈₀) to stimulate G-protein activation.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP (typically 10-100 µM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the percentage of inhibition of DAMGO-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine its IC50 value.
Forskolin-Stimulated cAMP Accumulation Assay: Measuring Downstream Signaling
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of adenylyl cyclase activity.
Objective: To determine the functional antagonist activity of CTOP on a downstream signaling event.
Materials:
-
Whole cells expressing the mu-opioid receptor (e.g., CHO-K1 or HEK293 cells)
-
DAMGO
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and plates
Procedure:
-
Plate cells in a suitable multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of DAMGO to the cells.
-
Stimulate the cells with forskolin (typically 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the percentage of reversal of DAMGO-induced inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound to determine its potency.
Mandatory Visualization
Mu-Opioid Receptor Signaling Pathways
The following diagrams illustrate the canonical G-protein dependent signaling pathway of the mu-opioid receptor and the β-arrestin mediated pathway.
Caption: Canonical G-protein signaling pathway of the mu-opioid receptor and the antagonistic action of CTOP.
Caption: β-arrestin mediated signaling and receptor internalization pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the logical flow of a competitive radioligand binding assay to determine the Ki of CTOP.
Caption: Experimental workflow for a competitive radioligand binding assay with CTOP.
Conclusion
This compound remains an indispensable pharmacological tool for the selective antagonism of the mu-opioid receptor. Its high affinity and selectivity enable researchers to precisely investigate the role of this receptor in a multitude of physiological processes, from analgesia to addiction. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and drug development professionals working in the field of opioid pharmacology. A thorough understanding of how to utilize this compound in well-designed experiments is essential for advancing our knowledge of the opioid system and for the development of safer and more effective therapeutics.
References
The Discovery and Development of CTOP TFA: A Technical Guide
An In-depth Examination of a Potent and Selective μ-Opioid Receptor Antagonist for Researchers and Drug Development Professionals
Abstract
CTOP TFA is the trifluoroacetate salt of CTOP, a potent and highly selective cyclic octapeptide antagonist of the μ-opioid receptor (MOR). This technical guide provides a comprehensive overview of the discovery, development, and experimental characterization of CTOP. It includes detailed methodologies for key in vitro and in vivo assays, a summary of its binding and functional activity, and a description of its synthesis. The document also visualizes the molecular interactions and experimental workflows associated with CTOP research, offering a valuable resource for scientists and professionals in the fields of pharmacology and drug development.
Introduction
CTOP, with the amino acid sequence H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂, is a somatostatin analog that has been identified as a powerful and specific antagonist for the μ-opioid receptor.[1] Its cyclic structure, formed by a disulfide bond between the cysteine and penicillamine residues, contributes to its high affinity and selectivity.[2] The trifluoroacetate (TFA) salt form of CTOP is a common result of the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC) with TFA as an ion-pairing agent.[3] CTOP's ability to selectively block the effects of μ-opioid agonists like morphine has made it an invaluable tool in opioid research, aiding in the elucidation of MOR function and the development of novel therapeutics.[1][4]
Mechanism of Action
CTOP exerts its pharmacological effects by competitively binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR). As an antagonist, CTOP occupies the receptor's binding site without activating it, thereby preventing endogenous and exogenous agonists from inducing a downstream signaling cascade. The canonical signaling pathway of the μ-opioid receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this initial step, CTOP effectively prevents the modulation of ion channels and other downstream effectors that are responsible for the analgesic and euphoric effects of opioids.
Quantitative Data
The binding affinity and functional potency of CTOP have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Parameter | Value | Receptor/System | Reference |
| Ki | 0.96 nM | μ-opioid receptor | |
| Ki | >10,000 nM | δ-opioid receptor | |
| IC50 | 0.2 - 2.4 nM | [3H]CTOP binding in rat brain |
Table 1: In Vitro Binding Affinity of CTOP
| Assay | Effect | Species | Reference |
| Morphine-induced analgesia (Tail-flick test) | Dose-dependent antagonism | Mice | |
| Morphine-induced hypermotility | Antagonism | Mice |
Table 2: In Vivo Antagonistic Activity of CTOP
Experimental Protocols
Solid-Phase Peptide Synthesis of CTOP
The synthesis of CTOP is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol:
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain using a coupling agent such as HATU or HBTU in the presence of a base like N,N-diisopropylethylamine (DIEA). Monitor coupling completion with a qualitative test like the Kaiser test.
-
Cyclization: After assembling the linear peptide, perform on-resin cyclization by forming a disulfide bond between the Cys and Pen residues. This is typically achieved through oxidation, for example, with iodine.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain the final product as a TFA salt.
In Vitro Radioligand Binding Assay
This assay measures the ability of CTOP to displace a radiolabeled ligand from the μ-opioid receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from tissue or cells expressing the μ-opioid receptor.
-
Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [³H]DAMGO or [³H]CTOP) and varying concentrations of CTOP.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of CTOP (the concentration that inhibits 50% of the radioligand binding) by non-linear regression analysis of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vivo Morphine Antagonism (Tail-Flick Test)
This assay assesses the ability of CTOP to block the analgesic effects of morphine in rodents.
Protocol:
-
Animal Acclimation: Acclimate mice to the testing environment.
-
Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time until the tail is withdrawn.
-
CTOP Administration: Administer CTOP via the desired route (e.g., intracerebroventricularly, i.c.v.).
-
Morphine Administration: After a predetermined time, administer morphine to induce analgesia.
-
Post-Treatment Measurement: Measure the tail-flick latency at various time points after morphine administration.
-
Data Analysis: Compare the tail-flick latencies of animals treated with morphine alone to those pre-treated with CTOP to determine the antagonistic effect.
Visualizations
Signaling Pathway
Caption: Antagonistic action of CTOP on the μ-opioid receptor signaling pathway.
Experimental Workflow
References
The Biological Activity of CTOP Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTOP, an acronym for D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2, is a potent and highly selective peptide antagonist of the μ-opioid receptor (MOR).[1][2] Its high affinity and selectivity for the MOR have made it an invaluable pharmacological tool for investigating the physiological and pathological roles of the μ-opioid system.[3] This technical guide provides a comprehensive overview of the biological activity of CTOP, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its effects on signaling pathways.
Core Mechanism of Action
CTOP exerts its biological effects by competitively binding to the μ-opioid receptor, thereby preventing the binding and subsequent signaling of endogenous and exogenous MOR agonists. The μ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade that leads to analgesic and other physiological effects. By blocking this initial binding event, CTOP effectively inhibits the downstream signaling pathways.
Quantitative Pharmacological Data
The binding affinity and selectivity of CTOP for various opioid receptor subtypes have been quantified in numerous studies. The following table summarizes the key quantitative data for CTOP.
| Parameter | Receptor Subtype | Value | Species | Tissue/Cell Line | Reference |
| Ki | μ (mu) | 0.96 nM | Rat | Brain | |
| δ (delta) | >10,000 nM | Rat | Brain | ||
| κ (kappa) | No significant displacement at 10 μM | Mouse | HEK293 cells | ||
| Kd | μ (mu) | 0.16 nM (at 25°C) | Rat | Brain membranes | |
| μ (mu) | 0.41 nM (at 37°C) | Rat | Brain membranes | ||
| Bmax | μ (mu) | 94 fmol/mg protein (at 25°C) | Rat | Brain membranes | |
| μ (mu) | 81 fmol/mg protein (at 37°C) | Rat | Brain membranes |
Signaling Pathways
Activation of the μ-opioid receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, agonist binding can lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. CTOP, as a competitive antagonist, blocks these agonist-induced signaling events.
Experimental Workflows
The characterization of a μ-opioid receptor antagonist like CTOP typically follows a well-defined experimental workflow, progressing from in vitro to in vivo studies.
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol is a generalized procedure for determining the binding affinity (Ki) of CTOP for the μ-opioid receptor using a competition binding assay with a radiolabeled ligand (e.g., [³H]DAMGO).
1. Membrane Preparation:
-
Homogenize rat brain tissue or cells expressing μ-opioid receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, add the following to each well in a final volume of 250-500 µL:
-
50 µL of various concentrations of CTOP (or vehicle for total binding).
-
50 µL of a fixed concentration of the radioligand (e.g., [³H]DAMGO) at a concentration near its Kd.
-
150 µL of the membrane preparation.
-
-
For non-specific binding, add a high concentration of an unlabeled potent opioid agonist (e.g., 10 µM naloxone).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of CTOP.
-
Determine the IC50 value (the concentration of CTOP that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol outlines a general method to assess the functional antagonist activity of CTOP by measuring its ability to block agonist-induced inhibition of cAMP production.
1. Cell Culture and Treatment:
-
Culture cells stably expressing the μ-opioid receptor (e.g., CHO or HEK293 cells) in appropriate media.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of CTOP for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a μ-opioid agonist (e.g., DAMGO) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
2. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based assay (e.g., HTRF or GloSensor).
3. Data Analysis:
-
Plot the measured cAMP levels against the log concentration of CTOP.
-
Determine the IC50 value, which represents the concentration of CTOP that reverses 50% of the agonist-induced inhibition of cAMP production.
-
This IC50 value provides a measure of the functional antagonist potency of CTOP.
In Vivo Tail-Flick Test
This protocol describes a common method to evaluate the ability of CTOP to antagonize morphine-induced analgesia in rodents.
1. Animal Handling and Acclimation:
-
Use male mice or rats and acclimate them to the testing environment and handling procedures to minimize stress.
-
Gently restrain the animal and position its tail over a radiant heat source.
2. Baseline Latency Measurement:
-
Measure the baseline tail-flick latency, which is the time it takes for the animal to flick its tail away from the heat source.
-
A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
3. Drug Administration:
-
Administer CTOP via the desired route (e.g., intracerebroventricularly, i.c.v.) at various doses.
-
After a specified pretreatment time, administer a standard dose of morphine (e.g., subcutaneously or intraperitoneally).
4. Post-Treatment Latency Measurement:
-
At various time points after morphine administration, measure the tail-flick latency again.
-
The increase in latency after morphine administration is indicative of its analgesic effect.
5. Data Analysis:
-
Compare the tail-flick latencies in animals treated with CTOP and morphine to those treated with morphine alone.
-
A dose-dependent reduction in the morphine-induced increase in tail-flick latency by CTOP demonstrates its antagonist activity in vivo. The results can be expressed as the percentage of maximal possible effect (%MPE).
Conclusion
CTOP is a cornerstone pharmacological tool for the study of the μ-opioid system. Its high potency and selectivity as a MOR antagonist have been extensively characterized through a variety of in vitro and in vivo assays. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing CTOP to further elucidate the complex roles of the μ-opioid receptor in health and disease, and for professionals in the field of drug development exploring novel therapeutic strategies targeting this critical receptor.
References
The Kinetics and Thermodynamics of CTOP Binding to the Mu-Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and highly selective competitive antagonist of the mu (µ)-opioid receptor (MOR). Its rigid cyclic structure confers high affinity and selectivity, making it an invaluable tool in opioid research. Understanding the kinetics and thermodynamics of its interaction with the MOR is crucial for elucidating the molecular mechanisms of opioid receptor function and for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the binding kinetics and thermodynamics of CTOP with the MOR, including detailed experimental protocols and visualization of associated signaling pathways.
I. Receptor Binding Kinetics
The interaction between CTOP and the MOR is characterized by its binding affinity, which is a function of the rates of association and dissociation.
Quantitative Kinetic Data
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| K_d | 1.1 nM | Rat Brain | [³H]CTOP | [1] |
| B_max | 79.1 fmol/mg protein | Rat Brain | [³H]CTOP | [1] |
| IC_50 | 0.2 - 2.4 nM | Rat Brain | [³H]CTOP | [1] |
-
K_d (Equilibrium Dissociation Constant): Represents the concentration of CTOP at which 50% of the MORs are occupied at equilibrium. A lower K_d value indicates higher binding affinity.
-
B_max (Maximum Binding Capacity): Indicates the total number of binding sites for CTOP in the tissue preparation.
-
IC_50 (Half-maximal Inhibitory Concentration): The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. This value is dependent on the concentration of the radioligand used in the assay.
II. Receptor Binding Thermodynamics
The thermodynamic parameters of ligand binding, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide insight into the forces driving the interaction. While specific thermodynamic data for CTOP are limited, studies on the structurally similar octapeptide antagonist CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) offer valuable insights. The binding of CTAP to the cloned rat mu-opioid receptor has been shown to be endothermic and driven by a significant increase in entropy.[2]
Note: The following data is for CTAP and is used as a proxy for CTOP due to structural similarity. This should be considered when interpreting the results.
| Thermodynamic Parameter | Value (kcal/mol) | Driving Force | Reference |
| ΔH°' (Enthalpy Change) | > 0 (Endothermic) | Unfavorable | [2] |
| -TΔS°' (Entropic Contribution) | -13.08 to -18.57 | Favorable | |
| ΔG°' (Gibbs Free Energy Change) | -10.35 to -15.65 | Favorable |
-
ΔH°' (Enthalpy): A positive value indicates that the binding process absorbs heat from the surroundings, suggesting that the formation of non-covalent bonds between the ligand and receptor is energetically unfavorable.
-
-TΔS°' (Entropy): A large negative value (and thus a positive ΔS) indicates a significant increase in the disorder of the system upon binding. This is often attributed to the release of ordered water molecules from the binding pocket and the ligand itself, which is a major driving force for the binding of many high-affinity ligands.
-
ΔG°' (Gibbs Free Energy): The negative value indicates that the binding of CTAP to the MOR is a spontaneous process, driven by the large favorable entropic contribution that overcomes the unfavorable enthalpy change.
III. Experimental Protocols
A. [³H]CTOP Radioligand Binding Assay
This protocol describes a typical saturation binding experiment to determine the K_d and B_max of [³H]CTOP for the mu-opioid receptor in rat brain membranes.
Materials:
-
[³H]CTOP (specific activity ~30-60 Ci/mmol)
-
Rat brain tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Naloxone (for determination of non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up a series of assay tubes containing increasing concentrations of [³H]CTOP (e.g., 0.1 to 10 nM).
-
For each concentration, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of unlabeled naloxone (e.g., 10 µM) to saturate the opioid receptors.
-
Add the membrane preparation (e.g., 100 µg of protein) to each tube.
-
Bring the final volume of each tube to 1 mL with assay buffer.
-
Incubate the tubes at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]CTOP concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression to fit a one-site binding model (Michaelis-Menten equation) to determine the K_d and B_max.
-
B. Thermodynamic Analysis via Van't Hoff Plot
To determine the thermodynamic parameters, the radioligand binding assay is performed at several different temperatures (e.g., 0°C, 10°C, 25°C, and 37°C).
Methodology:
-
Perform saturation binding experiments as described above at a minimum of three different temperatures.
-
Determine the K_d value at each temperature.
-
Construct a Van't Hoff plot by plotting ln(K_d) versus 1/T (where T is the temperature in Kelvin).
-
The slope of the resulting linear regression is equal to ΔH°'/R, and the y-intercept is equal to -ΔS°'/R, where R is the gas constant (1.987 cal/mol·K).
-
Calculate ΔG°' at a specific temperature (e.g., 25°C or 298.15 K) using the equation: ΔG°' = ΔH°' - TΔS°'.
IV. Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling
Activation of the mu-opioid receptor by an agonist initiates a cascade of intracellular signaling events. As an antagonist, CTOP blocks these pathways by preventing agonist binding. The two primary signaling arms of the MOR are the G-protein pathway and the β-arrestin pathway.
Caption: Mu-Opioid Receptor G-Protein Signaling Pathway.
Upon agonist binding, the MOR activates the inhibitory G-protein (G_i/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit voltage-gated calcium channels, reducing neurotransmitter release. CTOP prevents this cascade by blocking the initial agonist binding step.
Caption: Mu-Opioid Receptor β-Arrestin Signaling Pathway.
Agonist-bound MORs can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which uncouples the receptor from G-proteins, leading to desensitization. β-arrestin also mediates receptor internalization and can initiate G-protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. As an antagonist, CTOP prevents the initial conformational changes required for GRK phosphorylation and subsequent β-arrestin recruitment.
Experimental Workflow for Kinetic and Thermodynamic Analysis
Caption: Workflow for Kinetic and Thermodynamic Analysis.
This workflow outlines the key steps involved in determining the kinetic and thermodynamic parameters of CTOP binding to the mu-opioid receptor. It begins with the preparation of a suitable biological sample, followed by the execution of radioligand binding assays at various temperatures, and concludes with the data analysis to derive the relevant parameters.
V. Conclusion
CTOP is a high-affinity antagonist for the mu-opioid receptor. While detailed kinetic rate constants are not widely reported, its low nanomolar K_d value underscores its potent interaction with the receptor. Thermodynamic data from the related peptide CTAP suggest that the binding of these types of antagonists is an entropy-driven process, likely due to the displacement of ordered water molecules from the binding site. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers studying the interaction of CTOP and other ligands with the mu-opioid receptor. A thorough understanding of these fundamental binding characteristics is essential for the continued development of safer and more effective opioid-based therapeutics.
References
CTOP TFA: A Technical Guide to a Selective Mu-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTOP TFA (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 Trifluoroacetate salt) is a potent and highly selective competitive antagonist of the mu-opioid receptor (MOR).[1][2] As a cyclic octapeptide, its structure confers high affinity and specificity for the MOR, making it an invaluable tool in opioid research.[2] This technical guide provides a comprehensive overview of this compound, including its binding profile, functional antagonism, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to support researchers in pharmacology, neuroscience, and drug development in utilizing this compound for the investigation of MOR function and the development of novel therapeutics.
The trifluoroacetate (TFA) salt form is a common result of the peptide synthesis and purification process. It is important for researchers to be aware that the TFA counterion can sometimes influence experimental outcomes, and appropriate controls should be considered.
Quantitative Pharmacological Data
The following tables summarize the quantitative data for CTOP, highlighting its selectivity and antagonist potency.
Table 1: Opioid Receptor Binding Affinity of CTOP
| Receptor Subtype | Ligand | Kᵢ (nM) | Species/Tissue | Reference |
| Mu (μ) | CTOP | 0.96 | Rat Brain | [2] |
| Delta (δ) | CTOP | >10,000 | Rat Brain | [2] |
| Kappa (κ) | CTOP | Not Reported | - | - |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vitro Functional Antagonism of CTOP
| Assay Type | Agonist | Antagonist Parameter | Value | Species/Tissue | Reference |
| Tail-Withdrawal | Morphine | pA₂ | 8.9 | Rat |
pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. It is a measure of antagonist potency.
Table 3: In Vivo Antagonist Activity of CTOP
| Model | Agonist | Effect | Route of Administration | Dose Range (nmol) | Species | Reference |
| Analgesia (Tail-flick) | Morphine | Dose-dependent antagonism | Intracerebroventricular (i.c.v.) | 0 - 0.5 | Mouse | |
| Hypermotility | Morphine | Dose-dependent antagonism | Intracerebroventricular (i.c.v.) | Not Specified | Mouse | |
| Morphine Dependence | - | Induced withdrawal hypothermia and weight loss | Intracerebroventricular (i.c.v.) | 0 - 2 | Mouse |
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Agonist binding to the MOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the analgesic effects of opioids.
Caption: Mu-opioid receptor signaling pathway.
Experimental Workflow for Characterizing CTOP
The characterization of a selective MOR antagonist like CTOP typically involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and physiological effects.
Caption: Experimental workflow for CTOP characterization.
Experimental Protocols
Radioligand Binding Assay for MOR Affinity (Competition Assay)
This protocol is designed to determine the binding affinity (Kᵢ) of CTOP for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human or rodent mu-opioid receptor.
-
Radioligand: [³H]DAMGO (a high-affinity MOR agonist) or [³H]Diprenorphine (a non-selective antagonist).
-
Test Compound: this compound dissolved in assay buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled MOR ligand (e.g., 10 µM Naloxone).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters (e.g., GF/C), cell harvester, scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding).
-
50 µL of 10 µM Naloxone (for non-specific binding).
-
50 µL of varying concentrations of CTOP.
-
-
Add 50 µL of the radioligand (e.g., [³H]DAMGO at a final concentration close to its K_d value).
-
Add 100 µL of the membrane suspension to each well.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of CTOP.
-
Determine the IC₅₀ value (the concentration of CTOP that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
-
[³⁵S]GTPγS Binding Assay (Functional Antagonism)
This functional assay measures the ability of CTOP to inhibit agonist-stimulated G-protein activation, a proximal event in MOR signaling.
-
Materials:
-
Receptor Source: Cell membranes expressing the MOR.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: DAMGO.
-
Antagonist: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate): 10 µM final concentration.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
-
-
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of varying concentrations of CTOP.
-
50 µL of the MOR agonist DAMGO (at a concentration that elicits ~80% of its maximal response, e.g., EC₈₀).
-
50 µL of membrane suspension (10-20 µg protein/well).
-
50 µL of GDP.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure radioactivity as described previously.
-
Data Analysis:
-
Subtract non-specific binding from all values.
-
Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of CTOP.
-
Determine the IC₅₀ value.
-
To determine the equilibrium dissociation constant (K_e) for the antagonist, perform a Schild analysis by generating agonist (DAMGO) concentration-response curves in the presence of several fixed concentrations of CTOP. The K_e can be calculated from the dose ratios.
-
-
cAMP Accumulation Assay (Functional Antagonism)
This assay measures the downstream functional consequence of MOR activation, which is the inhibition of adenylyl cyclase activity.
-
Materials:
-
Cells: Whole cells (e.g., HEK293 or CHO) stably expressing the MOR.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Agonist: Morphine or DAMGO.
-
Antagonist: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Cell Culture: Plate the MOR-expressing cells in 96- or 384-well plates and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of CTOP in the presence of a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of the MOR agonist (e.g., Morphine at its EC₈₀) along with a fixed concentration of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the percentage of inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels against the log concentration of CTOP.
-
Determine the IC₅₀ value for CTOP.
-
Similar to the GTPγS assay, a Schild analysis can be performed to determine the pA₂ value for CTOP by generating agonist dose-response curves in the presence of fixed antagonist concentrations.
-
-
Conclusion
This compound is a cornerstone research tool for the study of the mu-opioid receptor. Its high potency and selectivity allow for the precise dissection of MOR-mediated physiological and pathological processes. The data and protocols presented in this guide offer a framework for the effective use of this compound in both in vitro and in vivo experimental settings. A thorough understanding of its pharmacological properties and the appropriate application of the described methodologies will enable researchers to further elucidate the complex roles of the mu-opioid system and to advance the development of safer and more effective opioid-based therapies.
References
The Core Function of CTOP TFA: A Technical Guide for Researchers
An In-depth Examination of a Selective μ-Opioid Receptor Antagonist
CTOP TFA, a potent and highly selective peptide antagonist of the μ-opioid receptor, serves as a critical tool in opioid research and drug development. This guide provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. The trifluoroacetate (TFA) salt form of CTOP is commonly used in research due to its stability and solubility.
Quantitative Data: Receptor Binding Affinity and Antagonist Potency
CTOP's pharmacological profile is distinguished by its high affinity and selectivity for the μ-opioid receptor over other opioid receptor subtypes. This selectivity is crucial for dissecting the specific roles of the μ-opioid system in physiological and pathological processes.
| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |
| μ (mu) | CTOP | 0.96 | Rat | [1] |
| δ (delta) | CTOP | >10,000 | Rat | [1] |
| κ (kappa) | CTOP | >10,000 | - | Inferred from selectivity data |
Note: A lower Ki value indicates a higher binding affinity. The data clearly demonstrates CTOP's profound selectivity for the μ-opioid receptor.
The antagonist potency of CTOP is a measure of its ability to block the effects of an agonist at the μ-opioid receptor. This is often quantified by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
| Parameter | Value | Assay System | Reference |
| pA2 | ~8.0 | Guinea Pig Ileum | [2] |
Note: A higher pA2 value indicates greater antagonist potency.
Signaling Pathways Modulated by this compound
This compound exerts its effects by blocking the canonical signaling pathways activated by endogenous or exogenous agonists at the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). The two primary pathways affected are the G-protein signaling cascade and the β-arrestin recruitment pathway.
Antagonism of G-Protein Signaling
Agonist binding to the μ-opioid receptor typically leads to the activation of inhibitory G-proteins (Gαi/o). This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. CTOP, by competitively binding to the receptor, prevents this G-protein activation and the subsequent downstream effects.
Inhibition of β-Arrestin Recruitment
The recruitment of β-arrestin to the μ-opioid receptor is another critical signaling event triggered by agonist binding. This process is involved in receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades that are often associated with the adverse effects of opioids, such as respiratory depression and tolerance.[3][4] CTOP's antagonism prevents the conformational changes in the receptor necessary for β-arrestin binding.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the function of this compound.
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the μ-opioid receptor using a radiolabeled ligand such as [³H]DAMGO.
Materials:
-
Cell membranes expressing the μ-opioid receptor
-
[³H]DAMGO (radioligand)
-
This compound (competitor)
-
Naloxone (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (a high concentration of naloxone, e.g., 10 µM), and competitor binding (serial dilutions of this compound).
-
Add a fixed concentration of [³H]DAMGO to all wells (typically at a concentration close to its Kd).
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Antagonism of Morphine-Induced Analgesia
This protocol describes how to assess the antagonist effect of this compound on morphine-induced analgesia in mice using the tail-flick test.
Materials:
-
Male mice (e.g., C57BL/6)
-
This compound
-
Morphine sulfate
-
Sterile saline (vehicle)
-
Tail-flick analgesia meter
-
Intracerebroventricular (i.c.v.) injection apparatus
Procedure:
-
Acclimatize mice to the experimental room and handling for several days.
-
On the test day, determine the baseline tail-flick latency for each mouse. The latency is the time it takes for the mouse to withdraw its tail from a radiant heat source. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.
-
Administer this compound or vehicle via i.c.v. injection. Doses can range from 0.1 to 1.0 nmol per mouse.
-
After a predetermined pretreatment time (e.g., 15-30 minutes), administer morphine sulfate (e.g., 5-10 mg/kg, subcutaneous) or saline to the mice.
-
Measure the tail-flick latency at several time points after morphine administration (e.g., 30, 60, 90, and 120 minutes).
-
Calculate the percent maximal possible effect (%MPE) for each mouse at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE between the group that received this compound and the group that received vehicle to determine if this compound antagonized the analgesic effect of morphine.
Solution Preparation and Stability
CTOP is soluble in water. For in vitro experiments, this compound can be dissolved in sterile, deionized water or a suitable buffer to create a stock solution (e.g., 1 mM). This stock solution can then be further diluted to the desired working concentrations in the appropriate assay buffer. For in vivo studies, this compound should be dissolved in sterile saline for i.c.v. administration. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C for short-term storage.
Role in Drug Development
This compound's high selectivity for the μ-opioid receptor makes it an invaluable research tool for:
-
Target Validation: Confirming the involvement of the μ-opioid receptor in various physiological and disease processes.
-
Compound Screening: Serving as a reference antagonist in assays designed to identify new μ-opioid receptor agonists or antagonists.
-
Mechanism of Action Studies: Elucidating the specific downstream signaling pathways mediated by the μ-opioid receptor.
-
Behavioral Pharmacology: Investigating the role of the μ-opioid system in complex behaviors such as pain, reward, and addiction.
By providing a means to selectively block μ-opioid receptor function, this compound enables researchers to isolate and study the contributions of this receptor system with a high degree of precision, thereby accelerating the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endomorphin-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pnas.org [pnas.org]
- 4. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
CTOP TFA solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and highly selective antagonist of the μ-opioid receptor (MOR).[1][2] It is a cyclic octapeptide analog of somatostatin. The trifluoroacetate (TFA) salt of CTOP is a common formulation used in research due to its stability and solubility. These application notes provide detailed information on the solubility of CTOP TFA, protocols for its preparation for in vitro and in vivo experiments, and its mechanism of action.
The trifluoroacetate counter-ion is a remnant from the peptide synthesis and purification process.[3] While generally not interfering with many biological assays, for sensitive applications or in vivo studies, researchers should be aware of its presence.
Physicochemical Properties and Solubility
This compound is a synthetic peptide that is soluble in water.[4] The trifluoroacetic acid (TFA) counter-ion contributes to the overall good solubility of the peptide in aqueous solutions.[5]
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble | The preferred solvent for most biological experiments. Use high-purity water (e.g., Milli-Q or equivalent). |
| DMSO | While many peptides are soluble in DMSO, it is recommended to first attempt dissolution in water. If DMSO is necessary, use a minimal amount and be aware of potential solvent effects on your assay. | - |
| Ethanol | Information not readily available. It is recommended to test solubility in a small amount first. | - |
| Aqueous Buffers | Soluble in common biological buffers (e.g., PBS, Tris). | Ensure the pH of the buffer is compatible with your experimental setup. The TFA salt will make the initial solution slightly acidic. Adjust the pH of the final working solution as needed. |
Quantitative Data
CTOP exhibits high selectivity for the μ-opioid receptor over the δ-opioid receptor.
Table 2: Binding Affinity of CTOP
| Receptor | Ki (nM) | Ligand | Species | Assay Type | Reference |
| μ-opioid receptor | 0.96 | CTOP | - | Binding Assay | |
| δ-opioid receptor | >10,000 | CTOP | - | Binding Assay |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
High-purity sterile water or desired sterile aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Bath sonicator
Protocol:
-
Before opening, bring the vial of lyophilized this compound to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the required volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mM or 10 mM).
-
Gently vortex the tube to dissolve the peptide.
-
If the peptide does not fully dissolve, short periods of sonication in a bath sonicator can be used to aid dissolution. Avoid excessive heating.
-
Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C is acceptable.
In Vitro Cell-Based Functional Assay (e.g., cAMP Inhibition Assay)
This protocol provides a general workflow for assessing the antagonist activity of CTOP in a cell line expressing the μ-opioid receptor.
Materials:
-
Cells expressing the μ-opioid receptor (e.g., HEK293-μOR, CHO-μOR)
-
Cell culture medium and supplements
-
This compound stock solution
-
μ-opioid receptor agonist (e.g., DAMGO, morphine)
-
cAMP assay kit
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Multi-well plates (e.g., 96-well)
Protocol:
-
Cell Seeding: Seed the μ-opioid receptor-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of the μ-opioid agonist at a concentration that will elicit a submaximal response (e.g., EC₈₀).
-
Antagonist Treatment: Remove the cell culture medium and wash the cells once with assay buffer. Add the desired concentrations of this compound to the wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the μ-opioid agonist to the wells containing the this compound and incubate for a time determined by the cAMP assay kit manufacturer's instructions (typically 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. The concentration of this compound that inhibits the agonist response by 50% (IC₅₀) can be calculated using non-linear regression analysis.
In Vivo Administration in Rodent Models
This protocol is a general guideline for the intracerebroventricular (i.c.v.) administration of this compound in mice, based on published studies.
Materials:
-
This compound stock solution
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Hamilton syringe
-
Stereotaxic apparatus
-
Anesthesia
Protocol:
-
Animal Preparation: Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Stereotaxic Surgery: Place the anesthetized mouse in a stereotaxic frame. Perform a craniotomy to expose the target brain region for injection (e.g., lateral ventricle).
-
Preparation of Dosing Solution: Dilute the this compound stock solution to the desired final concentration with sterile aCSF or saline. A typical dose range for i.c.v. administration is 0.1 to 1 nmol per animal.
-
Intracerebroventricular Injection: Slowly inject the prepared this compound solution into the lateral ventricle using a Hamilton syringe. The injection volume should be kept low (e.g., 1-5 µL) to avoid increased intracranial pressure.
-
Post-operative Care: After injection, suture the incision and provide appropriate post-operative care, including analgesia and monitoring for recovery from anesthesia.
-
Behavioral or Physiological Assessment: At the desired time points after this compound administration, perform the relevant behavioral tests (e.g., tail-flick test for analgesia) or physiological measurements.
Visualizations
Mechanism of Action: μ-Opioid Receptor Antagonism
Caption: CTOP competitively blocks opioid agonists from binding to the μ-opioid receptor.
Experimental Workflow: In Vitro Functional Assay
Caption: Workflow for determining the IC₅₀ of CTOP in a cell-based assay.
Logical Relationship: this compound Preparation and Use
Caption: Preparation of this compound solutions for experimental applications.
References
- 1. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 2. This compound - LabNet Biotecnica [labnet.es]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: Intracerebroventricular (ICV) Injection of CTOP TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intracerebroventricular (ICV) administration of CTOP TFA, a selective μ-opioid receptor antagonist. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Introduction
CTOP, or D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2, is a potent and highly selective antagonist of the μ-opioid receptor (MOR).[1] When administered directly into the central nervous system via intracerebroventricular (ICV) injection, this compound can be utilized to investigate the roles of the μ-opioid system in various physiological and pathological processes, including pain, addiction, and reward. The trifluoroacetate (TFA) salt is a common formulation for synthetic peptides like CTOP.
Data Presentation
Table 1: In Vivo Effects of Intracerebroventricular (ICV) CTOP Administration in Mice
| Parameter | Dose Range (nmol, ICV) | Effect | Animal Model | Reference |
| Morphine-Induced Analgesia | 0 - 0.5 | Dose-dependent antagonism of the analgesic effect of morphine. | Male CFLP mice (25-30 g) | [1][2] |
| Morphine-Induced Hypermotility | Not specified | Antagonized acute morphine-induced hypermotility. | Male CFLP mice | [1] |
| Morphine Withdrawal | 0 - 2 | Precipitated withdrawal symptoms, including dose-dependent hypothermia and body weight loss in morphine-dependent animals. | Male CFLP mice (25-30 g) | [2] |
| Body Temperature (Naive) | Not specified | No effect on body temperature when administered alone. | Drug-naive mice | |
| Body Weight (Naive) | Not specified | No effect on body weight when administered alone. | Drug-naive mice | |
| Nociception (Naive) | Not specified | Did not produce antinociception when administered alone. | Drug-naive mice |
Note: Doses are administered as a single intracerebroventricular injection.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation in Mice
This protocol describes the stereotaxic implantation of a guide cannula for subsequent ICV injections.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical screws
-
Suturing material
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Secure the animal in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the lateral ventricle. For mice, a common target is approximately:
-
Anterior-Posterior (AP): -0.3 mm from bregma
-
Medial-Lateral (ML): ±1.0 mm from the midline
-
Dorsal-Ventral (DV): -3.0 mm from the skull surface
-
-
Drill a small hole at the target coordinates.
-
Implant the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before ICV injections.
Protocol 2: Intracerebroventricular (ICV) Injection of this compound
This protocol details the preparation and administration of this compound into the lateral ventricle of a cannulated mouse.
Materials:
-
This compound
-
Vehicle (e.g., sterile artificial cerebrospinal fluid (aCSF) or saline)
-
Injection pump
-
Hamilton syringe
-
PE50 tubing
-
Internal injection cannula
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentration. For example, to achieve a dose of 0.5 nmol in a 2 µL injection volume, the concentration would be 0.25 nmol/µL.
-
Store the solution at -25°C until use.
-
-
Injection Procedure:
-
Gently restrain the mouse and remove the dummy cannula from the guide cannula.
-
Connect the internal injection cannula to the Hamilton syringe via PE50 tubing.
-
Load the syringe with the this compound solution, ensuring no air bubbles are present.
-
Insert the internal injection cannula into the guide cannula, extending slightly beyond the tip of the guide cannula to reach the ventricle.
-
Infuse the solution at a slow rate (e.g., 0.5-1.0 µL/min) to prevent backflow and tissue damage.
-
Leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion of the solution.
-
Slowly withdraw the internal cannula and replace the dummy cannula.
-
Monitor the animal for any adverse reactions.
-
Mandatory Visualizations
Caption: Mu-opioid receptor signaling pathway and the inhibitory action of CTOP.
References
Application Notes and Protocols for Intraperitoneal (IP) Administration of CTOP TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTOP is a potent and highly selective competitive antagonist of the mu (µ)-opioid receptor (MOR). It is a synthetic cyclic octapeptide analog of somatostatin. The trifluoroacetate (TFA) salt of CTOP is commonly used in preclinical research to investigate the role of the µ-opioid system in various physiological and pathological processes, including pain, addiction, and mood disorders. Intraperitoneal (IP) administration is a common route for systemic drug delivery in preclinical rodent models, offering a balance between ease of administration and rapid absorption.
These application notes provide a comprehensive guide for the intraperitoneal administration of CTOP TFA in a research setting, including recommended dosage, detailed experimental protocols, and a description of the relevant signaling pathway.
Quantitative Data Summary
Direct intraperitoneal dosage data for this compound is not extensively reported in the literature. Dosages are often described for intracerebroventricular (i.c.v.) or intra-ventral tegmental area (intra-VTA) routes. The following table provides a summary of reported dosages from these routes and an extrapolated starting dose range for intraperitoneal administration in mice. A thorough dose-finding study is highly recommended to determine the optimal IP dose for a specific experimental paradigm.
| Parameter | Value | Species | Route of Administration | Effect | Source |
| Reported Dosage | 0 - 0.5 nmol | Mouse | Intracerebroventricular (i.c.v.) | Dose-dependent antagonism of morphine-induced analgesia. | N/A |
| Reported Dosage | 0 - 2 nmol | Mouse | Intracerebroventricular (i.c.v.) | Induction of withdrawal hypothermia and weight loss in morphine-dependent animals. | N/A |
| Molecular Weight (CTOP) | ~1062.3 g/mol | N/A | N/A | N/A | N/A |
| Molecular Weight (TFA) | ~114.02 g/mol | N/A | N/A | N/A | N/A |
| Molecular Weight (this compound) | ~1176.32 g/mol | N/A | N/A | N/A | N/A |
| Calculated Mass (0.5 nmol CTOP) | ~0.53 µg | N/A | N/A | N/A | N/A |
| Calculated Mass (2 nmol CTOP) | ~2.12 µg | N/A | N/A | N/A | N/A |
| Extrapolated IP Starting Dose | 0.1 - 1.0 mg/kg | Mouse | Intraperitoneal (i.p.) | Proposed starting range. Efficacy and toxicity must be determined empirically. | N/A |
| Peptide IP Dose Example | 2 and 5 mg/kg | Mouse | Intraperitoneal (i.p.) | Study of scorpion venom-derived peptides.[1] | [1] |
| Peptide IP Dose Example | 2.4 µ g/day | Mouse | Intraperitoneal (i.p.) | Study of a TAT-BDNF fusion peptide.[2] | [2] |
Note: The conversion from nmol to mg is based on the molecular weight of CTOP. The extrapolated IP starting dose is a conservative estimate based on the significantly higher doses generally required for systemic versus central administration and examples of other peptides administered via the IP route.
Signaling Pathway and Experimental Workflow
Mu-Opioid Receptor Signaling Pathway Antagonized by CTOP
CTOP acts as a competitive antagonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, CTOP prevents endogenous opioids (e.g., endorphins) or exogenous agonists (e.g., morphine) from activating the downstream signaling cascade. This blockade inhibits the cellular responses typically associated with µ-opioid receptor activation.
Experimental Workflow for In Vivo this compound Administration
The following diagram outlines a typical workflow for an in vivo experiment involving the intraperitoneal administration of this compound to investigate its effects on a specific behavior or physiological parameter.
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO), cell culture grade (if required for solubility)
-
Sterile microcentrifuge tubes
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Calibrated scale
-
Research animals (e.g., adult mice, 20-30 g)
Reagent Preparation (Vehicle and this compound Solution)
4.2.1. Vehicle Preparation
The recommended vehicle is sterile saline (0.9% NaCl). If this compound has limited solubility in saline, a co-solvent system can be used. A common approach is to use a small amount of DMSO to initially dissolve the peptide, followed by dilution with saline. The final concentration of DMSO should be kept to a minimum (ideally ≤ 5%) to avoid potential toxicity.
-
Saline Vehicle: Use directly from a sterile stock.
-
DMSO/Saline Vehicle (Example for 5% DMSO):
-
Aseptically mix 50 µL of sterile DMSO with 950 µL of sterile saline.
-
Vortex gently to ensure a homogenous solution.
-
4.2.2. This compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound that can be further diluted to the final dosing concentrations.
-
Calculate the required amount of this compound based on the desired stock concentration (e.g., 1 mg/mL).
-
Weigh the this compound powder accurately.
-
Reconstitute the powder in the chosen vehicle (saline or DMSO/saline). If using a co-solvent, first dissolve the peptide in the required volume of DMSO before adding the saline.
-
Vortex gently until the peptide is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
4.2.3. Dosing Solution Preparation
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Calculate the volume of stock solution needed to achieve the final desired dose (e.g., in mg/kg) and injection volume (typically 5-10 mL/kg for mice).
-
Dilute the stock solution with the appropriate vehicle to the final concentration.
Example Calculation for a 1 mg/kg dose in a 25 g mouse with an injection volume of 10 mL/kg:
-
Total dose for the mouse: 1 mg/kg * 0.025 kg = 0.025 mg = 25 µg
-
Injection volume: 10 mL/kg * 0.025 kg = 0.25 mL = 250 µL
-
Required concentration of dosing solution: 25 µg / 250 µL = 0.1 µg/µL = 0.1 mg/mL
Intraperitoneal (IP) Administration Protocol (Mouse)
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck. The hindquarters can be secured by holding the tail.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location avoids major organs such as the cecum, bladder, and liver.
-
Injection Procedure: a. Tilt the mouse slightly with the head pointing downwards to allow the abdominal organs to move away from the injection site. b. Insert a 27-30 gauge needle, bevel up, at a 10-20 degree angle into the peritoneal cavity. c. Gently aspirate by pulling back on the syringe plunger to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe). d. If the aspiration is clear, slowly inject the calculated volume of the this compound solution or vehicle. e. Withdraw the needle smoothly.
-
Post-injection Monitoring: Return the mouse to its home cage and monitor for any signs of distress or adverse reactions.
Important Considerations
-
Dose-Finding Study: It is critical to perform a dose-finding study to determine the effective and non-toxic dose range of this compound for your specific animal model and experimental endpoint. Start with a low dose (e.g., 0.1 mg/kg) and escalate in different animal groups.
-
Solubility: The solubility of peptide TFA salts can vary. It is advisable to perform a small-scale solubility test with your specific batch of this compound in the intended vehicle before preparing large quantities of dosing solutions.
-
TFA Salt: The trifluoroacetate counter-ion can have biological effects in some experimental systems. It is important to be aware of this and to use a vehicle-only control group in all experiments.
-
Aseptic Technique: All solutions for injection should be prepared under sterile conditions to prevent infection.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Disclaimer: This document is intended for research purposes only. The provided protocols and dosage recommendations are for guidance and should be adapted and validated by the end-user for their specific research needs. Always consult relevant literature and adhere to all applicable safety and animal welfare regulations.
References
Application Notes and Protocols for Subcutaneous Delivery of CTOP TFA in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and selective antagonist of the mu (µ)-opioid receptor (MOR). It is a valuable tool in pharmacological research to investigate the roles of the MOR in pain, addiction, and other physiological processes. CTOP is often supplied as a trifluoroacetate (TFA) salt, a common counter-ion for synthetic peptides. Subcutaneous (SC) administration offers a convenient and effective route for delivering peptides like CTOP in preclinical studies, providing sustained exposure compared to intravenous injection.
These application notes provide a comprehensive overview and detailed protocols for the subcutaneous delivery of CTOP TFA in rats for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Data Presentation
Disclaimer: No specific pharmacokinetic data for the subcutaneous administration of this compound in rats is publicly available. The following table presents representative pharmacokinetic parameters for a different mu-opioid antagonist, naltrexone, administered subcutaneously in rats, to serve as an illustrative example.[1] Researchers should determine the specific parameters for this compound experimentally.
Table 1: Representative Pharmacokinetic Parameters of a Mu-Opioid Antagonist (Naltrexone) Following Subcutaneous Administration in Rats
| Parameter | Value | Unit |
| Dose | 2 x 30 mg pellets | mg |
| Cmax (at 1 hr) | 350 | ng/mL |
| Plasma Concentration (at 192 hrs) | 24 | ng/mL |
| Terminal Elimination Half-life (t½) | 4.6 | hours |
| Plasma ED50 for Morphine Antagonism | 2.1 | ng/mL |
Signaling Pathway
CTOP exerts its effects by competitively binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR). This binding prevents endogenous or exogenous opioid agonists from activating the receptor, thereby blocking downstream signaling cascades. The primary signaling pathways affected are the G-protein and β-arrestin pathways.
Caption: Mu-opioid receptor signaling pathway and CTOP antagonism.
Experimental Protocols
Preparation of this compound for Subcutaneous Injection
Materials:
-
This compound (lyophilized powder)
-
Sterile saline (0.9% NaCl) or other appropriate sterile vehicle
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-protein-binding tips
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., in mg/kg) and the average weight of the rats, calculate the total mass of this compound needed. Account for the molecular weight of the peptide and the TFA counter-ion if dosing is based on the active peptide moiety.
-
Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of sterile saline to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking to prevent degradation. A brief, gentle vortex can be used if necessary.
-
-
Dilution to Final Dosing Concentration:
-
Based on the dosing volume (typically 1-2 mL/kg for subcutaneous injection in rats), dilute the stock solution with sterile saline to the final concentration.
-
For example, for a 1 mg/kg dose and a 1 mL/kg injection volume, the final concentration should be 1 mg/mL.
-
-
Storage:
-
It is recommended to prepare the solution fresh on the day of the experiment.
-
If short-term storage is necessary, store the solution at 2-8°C for no more than 24 hours. For longer-term storage, consult the manufacturer's recommendations, which may involve storing aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Subcutaneous Administration of this compound in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (weight-matched, e.g., 250-300 g)
-
Prepared this compound solution
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection (optional)
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the rats to the experimental environment for at least 3-5 days before the study.
-
Weigh each rat immediately before dosing to calculate the precise volume of the this compound solution to be administered.
-
Restrain the rat firmly but gently. One common method is to grasp the loose skin over the shoulders (scruffing).
-
-
Injection Site:
-
The preferred site for subcutaneous injection is the loose skin over the dorsal scapular (shoulder blade) region. This area has less sensitivity and is difficult for the animal to reach.
-
-
Injection Technique:
-
Create a "tent" of skin by lifting the loose skin at the injection site with your thumb and forefinger.
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the body surface. Be careful not to puncture through the other side of the tented skin.
-
Aspirate slightly by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and inject at a different site with a new sterile needle and syringe.
-
If there is no blood, slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Pharmacokinetic (PK) Study Protocol
Objective: To determine the plasma concentration-time profile of this compound after subcutaneous administration.
Procedure:
-
Dosing: Administer this compound subcutaneously as described above.
-
Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) at predetermined time points. A typical sampling schedule might be: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Blood can be collected via tail vein, saphenous vein, or via a surgically implanted cannula for serial sampling.
-
Use appropriate anticoagulant tubes (e.g., containing EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to new, labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of CTOP in the plasma samples using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration versus time data.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Cmax, Tmax, AUC, t½).
-
Pharmacodynamic (PD) Study Protocol (Example: Hot Plate Test)
Objective: To evaluate the ability of subcutaneously administered this compound to antagonize morphine-induced analgesia.
Procedure:
-
Baseline Measurement: Determine the baseline nociceptive threshold for each rat using a hot plate analgesia meter (e.g., set to 55°C). Record the latency for the rat to lick its hind paw or jump. A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
This compound Administration: Administer this compound subcutaneously at the desired dose.
-
Morphine Challenge: At a predetermined time after this compound administration (based on expected Tmax), administer an analgesic dose of morphine (e.g., 5-10 mg/kg, subcutaneously or intraperitoneally).
-
Post-Challenge Measurement: At the time of peak morphine effect (e.g., 30 minutes post-administration), re-assess the nociceptive threshold on the hot plate.
-
Data Analysis: Compare the response latencies between the vehicle control group, the morphine-only group, and the CTOP + morphine group to determine the antagonistic effect of CTOP.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a pharmacokinetic and pharmacodynamic study of subcutaneously administered this compound in rats.
Caption: Experimental workflow for PK/PD studies of SC this compound in rats.
References
Application Notes and Protocols for CTOP TFA in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and selective antagonist of the mu-opioid receptor (μOR). It is an invaluable tool for studying the physiological and pathological roles of the endogenous opioid system, particularly in the context of neuroscience research. CTOP is often supplied as a trifluoroacetate (TFA) salt, a remnant of the peptide synthesis and purification process. While essential for peptide stability and solubility, the TFA counter-ion can have independent biological effects, including potential cytotoxicity. Therefore, careful consideration of the final TFA concentration in primary neuron cultures is critical to ensure that observed effects are due to the specific antagonism of the μOR by CTOP and not by TFA-induced artifacts.
These application notes provide a comprehensive guide to using CTOP TFA in primary neuron cultures, including recommended concentration ranges, protocols for preparation and application, and a discussion of the potential effects of TFA.
Data Presentation
Table 1: Recommended Concentration of this compound and Potential Effects of TFA in Primary Neuron Culture
| This compound Concentration (µM) | Final TFA Concentration (µM) (approximate)¹ | Expected Effect on Mu-Opioid Receptor | Potential for TFA-Induced Neurotoxicity | Recommendations |
| 0.1 - 1 | 0.1 - 1 | Effective antagonism of μOR. | Low risk. Studies on other cell types show effects starting at nanomolar concentrations.[1] | Ideal for long-term studies where minimizing confounding factors is critical. |
| 1 - 5 | 1 - 5 | Robust antagonism of μOR. A 5 µM concentration has been used in mouse cerebellar neurons in vivo. | Moderate risk. Increased likelihood of off-target effects due to TFA. | Suitable for acute experiments. A vehicle control with an equivalent concentration of TFA is highly recommended. |
| 10 | 10 | Strong antagonism of μOR. This concentration has been used in primary cortical neuron cultures for 48 hours. | Higher risk. Potential for significant TFA-induced effects on cell viability and function.[1] | Use with caution and for short durations. Stringent controls, including a TFA-only control, are essential. |
¹Assuming a 1:1 molar ratio of CTOP to TFA. The actual ratio can vary between batches and should be confirmed with the supplier if possible.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound. Peptides supplied as TFA salts are often dissolved in dimethyl sulfoxide (DMSO) to ensure complete solubilization before further dilution in aqueous buffers.
Materials:
-
This compound salt (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Sterile, low-retention polypropylene microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Weigh: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Dissolve: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the peptide is completely dissolved. Gentle sonication can be used if necessary.
-
Aliquot: Dispense the stock solution into single-use aliquots in sterile, low-retention microcentrifuge tubes.
-
Store: Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Treatment of Primary Neuron Cultures with this compound
This protocol outlines the steps for treating primary neuron cultures with this compound. It is crucial to include appropriate vehicle controls to account for the effects of both the solvent (DMSO) and the TFA counter-ion.
Materials:
-
Primary neuron cultures (e.g., cortical, hippocampal)
-
Complete neuron culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile DMSO
-
Trifluoroacetic acid (TFA) solution (for TFA control)
Procedure:
-
Culture Neurons: Plate primary neurons at the desired density on appropriate substrates (e.g., poly-D-lysine coated plates or coverslips) and culture under standard conditions until the desired developmental stage is reached.
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in pre-warmed complete neuron culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Crucially, prepare vehicle controls:
-
Vehicle Control 1 (DMSO): Prepare a solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Vehicle Control 2 (TFA): Prepare a solution containing a concentration of TFA equivalent to that in the desired this compound treatment groups. This allows for the assessment of TFA-specific effects.
-
-
-
Treat Cultures:
-
Carefully remove a portion of the existing culture medium from each well.
-
Gently add the prepared this compound working solutions and vehicle control solutions to the respective wells.
-
Ensure gentle mixing to avoid disturbing the neurons.
-
-
Incubate: Return the culture plates to the incubator and maintain for the desired experimental duration (e.g., 24-48 hours).
-
Assess Neuronal Viability and Function: Following incubation, assess the effects of this compound treatment using appropriate assays, such as:
-
MTT assay or LDH assay for cell viability.
-
Immunocytochemistry for neuronal markers (e.g., MAP2, NeuN) and apoptosis markers (e.g., cleaved caspase-3).
-
Electrophysiology (e.g., patch-clamp, multi-electrode array) to assess neuronal activity and synaptic function.
-
Mandatory Visualization
References
Application of CTOP TFA in Addiction Models: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the selective μ-opioid receptor antagonist, CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2), in preclinical addiction models. Particular attention is given to the trifluoroacetate (TFA) salt form of CTOP and its implications for experimental design and data interpretation.
Introduction
CTOP is a potent and highly selective antagonist of the μ-opioid receptor (MOR). This receptor is a primary target for opioid drugs of abuse such as morphine and heroin, and its activation is critically involved in the rewarding and reinforcing effects that lead to addiction. By blocking the MOR, CTOP serves as an invaluable tool for investigating the neurobiological mechanisms underlying opioid addiction and for the preclinical evaluation of potential therapeutic interventions.
The endogenous opioid system, particularly the MOR, plays a central role in the brain's reward circuitry. Activation of MORs, located on GABAergic interneurons in the ventral tegmental area (VTA), leads to a disinhibition of dopamine neurons. This results in increased dopamine release in the nucleus accumbens (NAc), a key event in the experience of reward and reinforcement.[1] CTOP, by antagonizing the MOR, can prevent these downstream effects, thereby blocking the rewarding properties of opioids and precipitating withdrawal symptoms in opioid-dependent subjects.[2]
Data Presentation
The following table summarizes quantitative data from a key study demonstrating the efficacy of CTOP in a preclinical addiction model.
| Experimental Model | Animal Model | Drug of Abuse | CTOP Dose and Administration Route | Key Finding | Reference |
| Conditioned Place Preference (CPP) | Rat | Endomorphin-1 (μ-opioid agonist) | Intra-VTA infusion | Suppressed the rewarding effects of endomorphin-1 | [2] |
Experimental Protocols
Conditioned Place Preference (CPP) Protocol to Assess the Effect of CTOP on Opioid Reward
The CPP paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs. The protocol involves associating a specific environment with the effects of a drug. A preference for the drug-paired environment is interpreted as an indication of the drug's rewarding properties.
Materials:
-
CTOP TFA salt
-
Saline (0.9% NaCl), sterile
-
Drug of abuse (e.g., Morphine sulfate)
-
CPP apparatus (a box with at least two distinct compartments differing in visual and tactile cues)
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Habituation (Day 1):
-
Allow each animal to freely explore the entire CPP apparatus for a 15-minute session.
-
Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one compartment may be excluded.
-
-
Conditioning (Days 2-9):
-
This phase consists of alternating daily injections of the drug of abuse and vehicle (saline), with each injection followed by confinement to one of the compartments. The drug-paired and vehicle-paired compartments should be counterbalanced across animals.
-
CTOP Administration: 15 minutes prior to the injection of the opioid agonist, administer CTOP or its vehicle. The route of administration can be systemic (e.g., intraperitoneal, i.p.) or site-specific (e.g., intracerebroventricular, i.c.v., or intra-VTA).
-
Example Dosing: For intra-VTA administration, a dose of CTOP can be infused.[2] For i.c.v. administration, doses in the range of 0-2 nmol have been used.
-
-
Drug Administration: Immediately following the 15-minute CTOP pre-treatment period, administer the opioid agonist (e.g., morphine, 5-10 mg/kg, s.c.) or vehicle.
-
Confinement: Immediately place the animal in the designated compartment for a 30-45 minute conditioning session.
-
Repeat this procedure for 8 days, with drug conditioning on days 2, 4, 6, and 8, and vehicle conditioning on days 3, 5, 7, and 9.
-
-
Test (Day 10):
-
Place the animal in the neutral central compartment of the apparatus (if applicable) and allow it to freely explore all compartments for a 15-minute session in a drug-free state.
-
Record the time spent in each compartment.
-
A significant increase in time spent in the drug-paired compartment in the vehicle-pretreated group compared to the saline control group indicates successful conditioning. A blockade of this preference in the CTOP-pretreated group demonstrates the antagonist effect of CTOP on opioid reward.
-
In Vivo Microdialysis to Measure CTOP's Effect on Dopamine Release in the Nucleus Accumbens
In vivo microdialysis is a technique used to measure the concentration of extracellular neurochemicals in specific brain regions of freely moving animals. This protocol outlines the procedure to assess how CTOP modulates opioid-induced dopamine release in the NAc.
Materials:
-
This compound salt
-
Saline (0.9% NaCl), sterile, for injection and perfusion
-
Drug of abuse (e.g., Heroin)
-
Microdialysis probes
-
Stereotaxic apparatus for surgery
-
HPLC system with electrochemical detection for dopamine analysis
-
Animal infusion system (swivel and pump)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the NAc.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 10-20 minutes for at least one hour to establish stable dopamine levels.
-
-
CTOP and Drug Administration:
-
Administer CTOP or its vehicle. The route can be systemic or through the microdialysis probe (retrodialysis).
-
After a pre-treatment period (e.g., 15-30 minutes), administer the opioid agonist (e.g., heroin, i.v.).
-
Continue to collect dialysate samples for at least 2-3 hours post-drug administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine content using HPLC with electrochemical detection.
-
Express the results as a percentage change from the baseline dopamine levels.
-
A significant increase in dopamine in the vehicle-pretreated group following opioid administration is expected. Attenuation of this increase in the CTOP-pretreated group indicates that CTOP blocks the opioid-induced dopamine release in the NAc.
-
Important Considerations Regarding this compound Salt
CTOP is a synthetic peptide and is commonly supplied as a trifluoroacetate (TFA) salt, a remnant of the purification process using reverse-phase HPLC. It is crucial for researchers to be aware of the potential biological effects of TFA itself.
-
Potential for Experimental Artifacts: Residual TFA in peptide preparations can have its own biological effects, including cytotoxicity and modulation of cellular responses.
-
TFA Removal/Exchange: For sensitive in vivo and in vitro assays, it is recommended to perform a salt exchange to replace TFA with a more biologically compatible counter-ion, such as chloride or acetate. A common method for TFA to chloride exchange is to dissolve the peptide in a dilute HCl solution (e.g., 100 mM HCl) and then lyophilize. This process may need to be repeated to ensure complete exchange.
Protocol for TFA to Chloride Exchange:
-
Dissolve the this compound peptide in 100 mM HCl.
-
Allow the solution to stand at room temperature for approximately 1 minute.
-
Freeze the solution rapidly (e.g., using liquid nitrogen).
-
Lyophilize the frozen solution to obtain the peptide hydrochloride salt.
-
For complete exchange, this process can be repeated.
Visualizations
Caption: Signaling pathway of opioid reward and CTOP's mechanism of action.
Caption: Experimental workflow for a Conditioned Place Preference (CPP) study.
References
Application Notes and Protocols for Electrophysiological Studies of Peptides with Trifluoroacetate Counter-ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides are a rapidly growing class of therapeutic agents, many of which target ion channels. Electrophysiology, the gold standard for studying ion channel function, is a critical tool in the development of these peptide-based drugs.[1] However, a crucial and often overlooked aspect of in vitro and in vivo studies is the presence of counter-ions, such as Trifluoroacetate (TFA), which are typically introduced during peptide synthesis and purification.[2][3] TFA is not biologically inert and has been shown to have direct effects on ion channels, which can lead to experimental variability or misinterpretation of data.[2][4]
These application notes provide a detailed protocol for using electrophysiology to study the effects of peptides, with a specific focus on accounting for the potential off-target effects of the TFA counter-ion. The information provided is essential for any researcher using synthetic peptides in electrophysiological assays.
The Confounding Role of Trifluoroacetate (TFA) in Electrophysiology
Trifluoroacetic acid is widely used in the synthesis and purification of peptides, acting as a cleavage agent and an ion-pairing reagent in reverse-phase liquid chromatography. Consequently, synthetic peptides are often delivered as TFA salts. It is critical to recognize that TFA itself can modulate the activity of certain ion channels:
-
Allosteric Modulation of Glycine Receptors (GlyR): TFA has been shown to act as an allosteric modulator of GlyR, enhancing currents elicited by low concentrations of glycine. This effect is concentration-dependent and reversible.
-
Activation of ATP-sensitive Potassium (KATP) Channels: In ventricular myocytes, TFA has been found to activate KATP channels, which may contribute to cardioprotective effects observed with certain anesthetics that are metabolized to TFA.
Given these known effects, it is imperative to design experiments that can distinguish the activity of the peptide of interest from the activity of its TFA counter-ion.
Quantitative Data Summary
The following table summarizes the reported electrophysiological effects of TFA on various ion channels. This data is critical for determining appropriate experimental controls and for interpreting results.
| Ion Channel | Effect of TFA | Concentration Range | Cell Type | Reference |
| Glycine Receptor (α1 homomeric and α1β heteromeric) | Allosteric modulator, enhances glycine-elicited currents | 100 µM – 3 mM | Xenopus oocytes | |
| ATP-sensitive Potassium (KATP) Channel | Activates channel activity | Half-maximal activation at 0.03 mM | Rabbit ventricular myocytes | |
| GABAA Receptor (α1β2γ2S) | No effect | Not specified | Xenopus oocytes | |
| 5-HT3A Receptor | No effect | Not specified | Xenopus oocytes |
Experimental Protocols
This section outlines a detailed protocol for whole-cell patch-clamp electrophysiology to assess the effects of a peptide on a specific ion channel, while controlling for the potential effects of the TFA counter-ion.
Cell Preparation
-
Cell Lines: Use a stable cell line expressing the ion channel of interest (e.g., HEK293, CHO cells).
-
Cell Culture: Culture cells in appropriate medium and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection (if necessary): If not using a stable cell line, transiently transfect cells with the cDNA encoding the ion channel of interest.
-
Cell Dissociation:
-
Wash cells with a phosphate-buffered saline (PBS) solution.
-
Incubate with a gentle cell dissociation reagent (e.g., TrypLE) until cells detach.
-
Resuspend cells in the external recording solution to a density of approximately 1 x 10^6 cells/ml.
-
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.
-
Peptide Stock Solution: Dissolve the peptide (with TFA counter-ion) in the appropriate solvent (e.g., water or DMSO) to create a high-concentration stock solution.
-
Control Solutions:
-
Vehicle Control: The solvent used to dissolve the peptide.
-
TFA Control: A solution of sodium trifluoroacetate (Na-TFA) at the same concentration as the TFA present in the final peptide solution. To calculate this, you will need to know the peptide concentration and the salt content from the peptide synthesis report.
-
Whole-Cell Patch-Clamp Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Plating: Plate the dissociated cells onto glass coverslips in a recording chamber.
-
Establish Gigaohm Seal:
-
Mount the recording chamber on the microscope stage.
-
Lower the patch pipette towards a single, healthy-looking cell.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once close to the cell, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
-
Achieve Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip.
-
This establishes electrical and diffusional access to the cell's interior.
-
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software to record ionic currents.
-
Apply specific voltage protocols to elicit the currents of interest. For example, for voltage-gated channels, a series of depolarizing voltage steps can be applied from a holding potential.
-
For ligand-gated channels, the peptide will be applied while holding the cell at a constant potential.
-
Experimental Design for Peptide and TFA Control
-
Baseline Recording: Record the baseline current in the external solution.
-
Vehicle Application: Perfuse the vehicle control solution to ensure it has no effect on the current.
-
Peptide Application: Perfuse the peptide solution at the desired concentration and record the effect on the ion channel current.
-
Washout: Perfuse the external solution to wash out the peptide and allow the current to return to baseline.
-
TFA Control Application: Perfuse the Na-TFA control solution at a concentration equivalent to that in the peptide solution and record the effect.
-
Data Analysis:
-
Measure the peak current amplitude and/or other kinetic parameters of the current in each condition.
-
Subtract any effect observed with the TFA control from the effect observed with the peptide to isolate the peptide-specific effect.
-
Construct concentration-response curves for the peptide.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Interaction of a peptide-TFA complex with target and off-target ion channels.
Caption: Experimental workflow for whole-cell patch-clamp recording with peptide and TFA controls.
Conclusion
References
- 1. High-Throughput Electrophysiology for Drug Screening and Discovery - Aragen Life Sciences [aragen.com]
- 2. genscript.com [genscript.com]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CTOP TFA in Conditioned Place Preference (CPP) Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the selective mu-opioid receptor antagonist, CTOP TFA, in conditioned place preference (CPP) studies. This document outlines the mechanism of action, experimental protocols, and relevant data to facilitate the investigation of opioid-related reward and motivation.
Introduction
The conditioned place preference (CPP) paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs. Opioids, such as morphine, reliably produce a CPP, indicating their rewarding effects. This rewarding action is primarily mediated by the activation of mu-opioid receptors in the brain's reward circuitry, leading to an increase in dopamine release in the nucleus accumbens.
CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and selective antagonist of the mu-opioid receptor. The trifluoroacetate (TFA) salt of CTOP is a common formulation used in in vivo research. By blocking mu-opioid receptors, this compound can be utilized to investigate the role of this receptor system in the rewarding effects of opioids. When administered prior to opioid conditioning, this compound is expected to attenuate or block the development of a conditioned place preference, providing a valuable tool for studying the neurobiological mechanisms of opioid reward and for screening potential anti-addiction therapeutics.
Mechanism of Action: Antagonism of Opioid Reward
Opioid agonists like morphine exert their rewarding effects by binding to mu-opioid receptors, primarily located on GABAergic interneurons in the ventral tegmental area (VTA). This binding inhibits the release of GABA, which in turn disinhibits dopaminergic neurons. The increased firing of these dopaminergic neurons leads to a surge of dopamine in the nucleus accumbens, a key event in the experience of reward and reinforcement.
This compound, as a selective mu-opioid receptor antagonist, competitively binds to these receptors without activating them. This action prevents opioid agonists from binding and initiating the signaling cascade that leads to dopamine release. Consequently, the rewarding effects of the opioid are diminished or completely blocked. In a CPP paradigm, this translates to a reduction or absence of the preference for the environment previously paired with the opioid. A microdialysis study has demonstrated that the selective mu-opioid antagonist CTOP can block the increase in extracellular dopamine in the nucleus accumbens induced by the mu-opioid agonist DAMGO[1].
Data Presentation
The following table summarizes the expected dose-dependent effect of this compound on the acquisition of morphine-induced conditioned place preference. It is important to note that the optimal doses of both the opioid agonist and this compound should be determined empirically in the specific laboratory conditions and animal strain being used.
| Morphine Dose (mg/kg, s.c.) | This compound Dose (mg/kg, s.c.) | Expected Outcome on CPP Score (vs. Morphine alone) |
| 5 | 0 (Vehicle) | Strong Place Preference |
| 5 | 0.1 | Partial Attenuation of Place Preference |
| 5 | 0.5 | Significant Attenuation of Place Preference |
| 5 | 1.0 | Complete Blockade of Place Preference |
Experimental Protocols
This section provides a detailed methodology for conducting a conditioned place preference experiment to evaluate the effect of this compound on morphine-induced reward in rats.
Materials
-
Animals: Male Sprague-Dawley rats (250-300 g)
-
Drugs:
-
Morphine Sulfate (dissolved in 0.9% sterile saline)
-
This compound (dissolved in 0.9% sterile saline)
-
-
Apparatus: A three-chamber conditioned place preference apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber. Automated tracking software is recommended for data collection.
-
General Supplies: Syringes, needles (27-gauge), animal scale, timers.
Experimental Procedure
The CPP procedure consists of three phases: pre-conditioning (baseline preference), conditioning, and post-conditioning (preference test).
1. Pre-Conditioning (Day 1)
-
Objective: To determine the initial preference of each animal for the two conditioning chambers.
-
Procedure:
-
Handle the rats for 5 minutes daily for 3 days prior to the start of the experiment to habituate them to the experimenter.
-
On the pre-conditioning day, place each rat in the central chamber of the CPP apparatus with free access to all three chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study. An unbiased design, where the drug-paired chamber is assigned randomly, is often employed to avoid potential biases[2].
-
2. Conditioning (Days 2-9)
-
Objective: To associate one chamber with the rewarding effects of morphine and the other with the neutral effects of saline.
-
Procedure: This phase consists of 8 conditioning sessions (one per day).
-
Drug Pairing Days (e.g., Days 2, 4, 6, 8):
-
Administer this compound (e.g., 0.1, 0.5, or 1.0 mg/kg, s.c.) or its vehicle (0.9% saline) 15 minutes prior to the morphine injection.
-
Administer morphine sulfate (e.g., 5 mg/kg, s.c.).
-
Immediately confine the rat to one of the conditioning chambers (the drug-paired chamber) for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Saline Pairing Days (e.g., Days 3, 5, 7, 9):
-
Administer the vehicle for this compound (0.9% saline) 15 minutes prior to the saline injection.
-
Administer 0.9% saline.
-
Immediately confine the rat to the opposite conditioning chamber (the saline-paired chamber) for 30 minutes.
-
-
3. Post-Conditioning Test (Day 10)
-
Objective: To assess the preference for the drug-paired chamber after conditioning.
-
Procedure:
-
Place each rat in the central chamber of the CPP apparatus with free access to all three chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers.
-
Data Analysis
The primary dependent variable is the CPP score , which is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test. A positive score indicates a preference, while a negative score indicates an aversion.
Statistical analysis can be performed using a two-way ANOVA with Morphine Treatment and this compound Treatment as the main factors, followed by post-hoc tests to compare individual groups. A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathway of Opioid Reward and its Antagonism by this compound
References
Application Notes and Protocols: Methodology for CTOP TFA in Tail-Flick Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tail-flick assay is a widely utilized and validated method in preclinical pain research to assess the analgesic properties of novel compounds. This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus, providing an objective measure of nociceptive thresholds. The mu-opioid receptor (μOR) is a primary target for many analgesic drugs, including morphine. Understanding the interaction of novel compounds with the μOR is crucial in drug development. CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and highly selective antagonist of the μOR. When investigating the mechanism of action of a potential analgesic that targets the μOR, CTOP can be used to determine if the observed antinociceptive effects are mediated through this receptor. Trifluoroacetic acid (TFA) is often used as a counter-ion in the synthesis and purification of peptides like CTOP and may be present in the final product. Therefore, it is essential to use a TFA-containing vehicle as a control to account for any potential biological effects of the TFA itself.
This document provides a detailed methodology for utilizing CTOP in the tail-flick assay to antagonize the effects of a μOR agonist, such as morphine, in mice. It includes comprehensive protocols for drug preparation, administration, and the execution of the tail-flick assay, as well as guidance on data presentation and interpretation.
Data Presentation
The following table summarizes representative quantitative data from a tail-flick experiment designed to evaluate the antagonistic effect of CTOP on morphine-induced analgesia. The data is presented as the mean tail-flick latency in seconds ± the standard error of the mean (SEM).
| Treatment Group | N | Dose (Route) | Mean Tail-Flick Latency (seconds) ± SEM |
| Vehicle (Saline + TFA) | 8 | 5 µL (i.c.v.) | 2.5 ± 0.3 |
| Morphine | 8 | 5 mg/kg (s.c.) | 8.2 ± 0.7 |
| CTOP | 8 | 1 nmol (i.c.v.) | 2.6 ± 0.4 |
| Morphine + CTOP | 8 | 5 mg/kg (s.c.) + 1 nmol (i.c.v.) | 3.1 ± 0.5 |
Experimental Protocols
Materials and Reagents
-
CTOP (as TFA salt)
-
Morphine Sulfate
-
Sterile Saline (0.9% NaCl)
-
Trifluoroacetic Acid (TFA)
-
Dimethyl Sulfoxide (DMSO) (optional, for initial solubilization)
-
Sterile water for injection
-
Hamilton syringes
-
Intracerebroventricular (i.c.v.) cannulae and injection apparatus
-
Subcutaneous (s.c.) injection needles and syringes
-
Tail-flick analgesia meter
-
Animal restrainers
-
Standard laboratory mice (e.g., C57BL/6)
Drug Preparation
CTOP (1 nmol / 5 µL) for Intracerebroventricular (i.c.v.) Injection:
-
Calculate the required amount of CTOP: The molecular weight of CTOP is approximately 1045.3 g/mol . To prepare a 1 nmol/µL stock solution, dissolve 1.045 mg of CTOP in 1 mL of sterile water.
-
Initial Solubilization (if necessary): If CTOP does not readily dissolve in sterile water, a small amount of a solubilizing agent may be used. For basic peptides like CTOP, a few drops of 10-30% acetic acid can be added. Alternatively, a small volume of DMSO can be used to initially dissolve the peptide, followed by dilution with sterile saline.
-
Final Dilution: Based on the desired final concentration, dilute the stock solution with sterile saline. For a final injection volume of 5 µL containing 1 nmol of CTOP, the concentration of the injection solution should be 0.2 nmol/µL.
-
Sterile Filtration: It is recommended to sterile filter the final solution through a 0.22 µm syringe filter before injection.
TFA Vehicle Control (for i.c.v. Injection):
-
Prepare a stock solution of TFA in sterile saline. The concentration should match the amount of TFA present in the CTOP formulation. This information is typically provided by the peptide supplier.
-
If the TFA content is not specified, a standard approach is to prepare a vehicle with a low concentration of TFA (e.g., 0.1% v/v) in sterile saline.
-
Ensure the pH of the vehicle solution is adjusted to be as close to physiological pH (7.4) as possible to avoid irritation.
Morphine Sulfate (5 mg/kg) for Subcutaneous (s.c.) Injection:
-
Dissolve morphine sulfate in sterile saline to the desired concentration. For a 5 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, the concentration would be 1.25 mg/mL.
-
Ensure the morphine sulfate is completely dissolved before administration.
Animal Handling and Acclimation
-
House the mice in a temperature and light-controlled environment with ad libitum access to food and water.
-
Allow the animals to acclimate to the testing room for at least 30-60 minutes before the start of the experiment.
-
Handle the mice gently to minimize stress, which can affect nociceptive responses.
-
For i.c.v. injections, animals must be surgically implanted with a guide cannula aimed at the lateral ventricle prior to the experiment and allowed to recover fully.
Intracerebroventricular (i.c.v.) Injection Protocol
-
Gently restrain the mouse.
-
Insert the injection needle into the guide cannula, ensuring it reaches the desired depth in the lateral ventricle.
-
Infuse a total volume of 5 µL of either the TFA vehicle or CTOP solution over a period of 1-2 minutes to avoid a rapid increase in intracranial pressure.
-
Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Carefully withdraw the injector.
Tail-Flick Assay Protocol
-
Baseline Latency: Before any drug administration, determine the baseline tail-flick latency for each mouse. Place the mouse in a restrainer, leaving the tail exposed. Focus the radiant heat source on the distal third of the tail. The apparatus will automatically record the time it takes for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[1]
-
Drug Administration:
-
Administer CTOP or the TFA vehicle via i.c.v. injection.
-
After a predetermined pretreatment time (e.g., 15-30 minutes), administer morphine or saline via s.c. injection.
-
-
Post-Treatment Latency: At specific time points after the s.c. injection (e.g., 15, 30, 45, and 60 minutes), measure the tail-flick latency again.
-
Data Collection: Record the latency for each animal at each time point.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the mu-opioid receptor and the experimental workflow of the tail-flick assay.
Caption: Mu-opioid receptor signaling pathway.
Caption: Tail-flick assay experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: CTOP (TFA Salt)
Welcome to the technical support center for CTOP (TFA Salt). This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for experiments involving CTOP in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized CTOP TFA?
A1: Proper reconstitution is critical for maintaining the peptide's integrity and activity. Lyophilized peptides are stable for years when stored correctly at -20°C or -80°C.[1][2] Before opening, it is best practice to allow the vial to equilibrate to room temperature to prevent moisture condensation, as the lyophilized powder can be hygroscopic.[3] Briefly centrifuge the vial to ensure all the powder is at the bottom.[1] For initial solubilization, it is recommended to use a small amount of an organic solvent like DMSO before diluting with your aqueous buffer of choice, especially if you encounter solubility issues.[4]
Q2: What is the recommended storage condition for this compound in an aqueous solution?
A2: Once reconstituted, peptide solutions are significantly less stable than their lyophilized form. For short-term storage (a few days), solutions can be kept at 2-8°C. For long-term storage, it is crucial to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: What factors can affect the stability of CTOP in my aqueous solution?
A3: Several factors can impact the stability of CTOP in an aqueous solution. The most significant are:
-
pH: Peptides have an optimal pH range for stability. For somatostatin, a related cyclic peptide, the optimal stability is around pH 3.7-4.0. Deviations from the optimal pH can lead to degradation.
-
Temperature: Higher temperatures accelerate degradation kinetics. It is advisable to keep stock solutions frozen and experimental solutions on ice when possible.
-
Buffer Composition: The type of buffer can influence stability. For instance, phosphate buffers have been shown to be more detrimental to somatostatin stability compared to acetate buffers.
-
Presence of Proteases: If working with biological samples like serum or cell culture media, proteases can rapidly degrade the peptide.
-
Oxygen and Light: Exposure to atmospheric oxygen can lead to oxidation, while light can cause photodegradation.
Q4: What is the role of the TFA counterion, and can it affect my experiments?
A4: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides, resulting in the final product being a TFA salt. The TFA counterion helps with the solubility and stability of the lyophilized peptide. However, residual TFA in the final peptide solution can lower the pH and may interfere with certain biological assays. If your experiment is sensitive to low pH or the presence of TFA, consider performing a counterion exchange, for example, to a chloride (HCl) salt.
Troubleshooting Guide
Issue 1: My this compound will not dissolve in my aqueous buffer.
-
Possible Cause: CTOP, like many peptides with hydrophobic residues, may have poor solubility directly in aqueous solutions.
-
Solution:
-
Try dissolving the peptide in a small amount of a sterile organic solvent first, such as Dimethyl Sulfoxide (DMSO).
-
Once fully dissolved in the organic solvent, slowly add this stock solution to your aqueous buffer while vortexing to facilitate mixing.
-
Sonication can also be used to aid dissolution.
-
Issue 2: I am seeing a loss of CTOP activity in my multi-day cell culture experiment.
-
Possible Cause 1: Peptide Degradation. The peptide may be degrading in the culture medium at 37°C over the course of the experiment.
-
Solution 1:
-
Replenish the medium with freshly prepared CTOP at regular intervals (e.g., every 24 hours) to maintain the desired effective concentration.
-
Perform a stability study of CTOP in your specific cell culture medium at 37°C to determine its degradation rate (see Experimental Protocols section).
-
-
Possible Cause 2: Adsorption to Surfaces. Peptides can adsorb to plasticware, reducing the effective concentration in the medium.
-
Solution 2:
-
Use low-binding microcentrifuge tubes and plates.
-
Consider including a small amount of a non-ionic surfactant or a carrier protein like BSA in your buffer, if compatible with your assay.
-
Issue 3: I observe precipitation or cloudiness in my CTOP solution after storage.
-
Possible Cause: Aggregation. Peptides, particularly at higher concentrations, can aggregate over time, especially during freeze-thaw cycles or prolonged storage at 4°C.
-
Solution:
-
Aliquot: Store the reconstituted peptide in single-use aliquots at -80°C to minimize freeze-thaw cycles.
-
Filtration: Before use, you can filter the solution through a 0.22 µm filter to remove any aggregates.
-
Solubility Check: Re-evaluate the solubility of the peptide in your chosen buffer and at your working concentration. It may be necessary to lower the concentration or adjust the buffer composition.
-
Quantitative Data on Stability of Somatostatin Analogs
Table 1: pH-Dependent Stability of Somatostatin Analogs in Aqueous Solution
| Peptide | Optimal pH for Stability | Conditions | Reference |
| Somatostatin | ~3.7 | Aqueous Buffer | |
| Octreotide | ~4.0 | Aqueous Buffer | |
| Cyclic Hexapeptide Analog | ~4.7 | Aqueous Buffer | |
| Octastatin | ~4.0 | Acetate or Glutamate Buffer |
Table 2: Effect of Buffer Type on Somatostatin Degradation
| Buffer Type | Effect on Stability | Comments | Reference |
| Acetate | Favorable | Lower degradation rates observed. | |
| Glutamate | Favorable | Markedly inhibited degradation. | |
| Phosphate | Detrimental | Significantly accelerated degradation. | |
| Citrate | Detrimental | Greater degradation observed. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer using RP-HPLC
This protocol outlines a method to determine the degradation kinetics of CTOP in a specific aqueous buffer.
1. Materials and Reagents:
-
Lyophilized this compound
-
High-purity water (HPLC grade)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
The aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Low-bind microcentrifuge tubes
-
Incubator or water bath
-
RP-HPLC system with a C18 column
2. Procedure:
-
Prepare a Stock Solution: Reconstitute the lyophilized this compound to a concentration of 1 mg/mL in HPLC-grade water or a suitable organic solvent like DMSO.
-
Prepare Test Solutions: Dilute the stock solution into the aqueous buffer of interest to a final concentration of 100 µg/mL in several low-bind microcentrifuge tubes, one for each time point.
-
Incubation: Place the tubes in an incubator set to the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take one tube from the incubator.
-
Sample Analysis by RP-HPLC:
-
Immediately inject a defined volume (e.g., 20 µL) of the solution onto the RP-HPLC system.
-
Use a suitable gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN).
-
Monitor the elution profile at 220 nm or 280 nm.
-
The peak corresponding to the intact CTOP should be identified based on its retention time from the t=0 sample.
-
-
Data Analysis:
-
Integrate the peak area of the intact CTOP at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the peak area at t=0.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing this compound stability in an aqueous solution.
Caption: Troubleshooting decision tree for common this compound issues.
References
Technical Support Center: CTOP TFA Solubility and Handling
Welcome to the technical support center for CTOP TFA (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2, trifluoroacetate salt). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the solubility of this potent and highly selective μ-opioid receptor antagonist.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the handling and dissolution of this compound for your experiments.
Q1: My this compound is not dissolving in water. What should I do?
While some sources state that CTOP is water-soluble, its solubility can be limited, and it is often described as "slightly soluble." The trifluoroacetate (TFA) counterion can also influence solubility. If you are experiencing difficulty dissolving this compound in water, consider the following troubleshooting steps:
-
Start with a small amount: Before dissolving your entire stock, test the solubility of a small aliquot.
-
Use deionized, sterile water: Ensure the quality of your water to avoid contaminants that might affect solubility.
-
Gentle agitation: Vortex or sonicate the solution briefly. Sonication can help break up small aggregates and improve dissolution.[1]
-
Consider a dilute acidic solution: Since CTOP is a basic peptide (net positive charge), dissolving it in a dilute acidic solution can improve solubility. Try 0.1% acetic acid in water.[2][3]
-
For hydrophobic peptides: If the peptide is still not dissolving, it may be due to its hydrophobic nature. In such cases, organic solvents are recommended.
Q2: What is the best solvent to use for this compound?
The optimal solvent depends on the requirements of your specific experiment. Here is a summary of common solvents and their suitability:
| Solvent | Suitability | Notes |
| Water | Can be used, but solubility may be limited. | Often described as "slightly soluble." |
| Dilute Acetic Acid (0.1%) | Recommended for basic peptides like CTOP. | Helps to protonate the peptide, increasing its solubility in aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | A good option for hydrophobic peptides. | Be aware of potential oxidation of Cysteine and Methionine residues. For cell-based assays, the final DMSO concentration should typically be kept below 1% to avoid cytotoxicity. |
| Dimethylformamide (DMF) | An alternative to DMSO for hydrophobic peptides. |
Q3: I've dissolved my this compound in an organic solvent. How do I prepare my final aqueous solution for a biological assay?
When using an organic solvent like DMSO to initially dissolve the peptide, it is crucial to properly dilute it into your aqueous buffer to avoid precipitation.
-
Dissolve completely: Ensure the peptide is fully dissolved in the organic solvent first.
-
Add dropwise: Slowly add the concentrated peptide solution dropwise to your gently vortexing aqueous buffer. This prevents localized high concentrations of the peptide which can lead to precipitation.
-
Final concentration of organic solvent: Be mindful of the final concentration of the organic solvent in your assay. For most cell-based assays, a DMSO concentration of 0.1% to 1% is generally considered safe.
Q4: Can the trifluoroacetate (TFA) counterion affect my experiment?
Yes, residual TFA from peptide synthesis and purification can impact experimental results.[4] TFA is a strong acid and can alter the pH of your solution.[5] For sensitive biological assays, it may be necessary to remove or exchange the TFA counterion. This can be achieved through techniques like ion-exchange chromatography or repeated lyophilization from an HCl solution.
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for common experimental applications.
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
This protocol is suitable for experiments where a purely aqueous solution is desired and the required concentration is within the solubility limits of this compound in dilute acid.
Materials:
-
This compound (lyophilized powder)
-
Sterile, deionized water
-
Glacial acetic acid
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Prepare 0.1% Acetic Acid: Add 10 µL of glacial acetic acid to 10 mL of sterile, deionized water.
-
Weigh Peptide: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of the 0.1% acetic acid solution to the peptide to create a concentrated stock. For example, to prepare a 1 mg/mL stock solution, add 1 mL of the solvent to 1 mg of peptide.
-
Aid Dissolution: Gently vortex the tube. If the peptide does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Dilution: Further dilute the stock solution to the desired final concentration using your experimental buffer.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Stock Solution in DMSO
This protocol is recommended when higher concentrations are required or if the peptide exhibits poor solubility in aqueous solutions.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature.
-
Weigh Peptide: Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of peptide).
-
Vortex: Vortex the tube until the peptide is completely dissolved.
-
Storage: Store the DMSO stock solution in aliquots at -20°C. DMSO has a high freezing point, so the solutions will be frozen at this temperature.
Mandatory Visualizations
Experimental Workflow for this compound Dissolution
Caption: A flowchart illustrating the decision-making process and steps for dissolving this compound.
Signaling Pathway of μ-Opioid Receptor Antagonism by CTOP
Caption: Diagram showing how CTOP antagonizes the μ-opioid receptor signaling pathways.
References
- 1. Sodium trifluoroacetate - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Trifluoroacetic acid, 99%, COA, Certificate of Analysis, 76-05-1, T 2134 [ottokemi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: TFA Counterion Interference in CTOP & Other Synthetic Peptide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with experiments involving synthetic peptides like CTOP (a somatostatin receptor antagonist). A primary focus is the impact of residual trifluoroacetic acid (TFA), a common counterion from peptide synthesis and purification, which can significantly interfere with experimental results.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides. It is used for cleaving the peptide from the resin and during purification by high-performance liquid chromatography (HPLC).[2][4] While lyophilization removes free TFA, it remains as a counterion bound to positively charged residues in the peptide, forming a TFA salt. Therefore, synthetic peptides are often delivered as TFA salts. The amount of residual TFA can be substantial, sometimes constituting 10-45% of the peptide's total weight.
Q2: How can residual TFA interfere with my CTOP experiments?
A2: Residual TFA can interfere with biological assays, including receptor binding and cell-based assays involving peptides like CTOP, in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, leading to reduced cell viability and proliferation. This can be mistaken for the biological activity of the peptide being studied.
-
Alteration of Peptide Properties: TFA can bind to the peptide, altering its conformation, solubility, and aggregation properties. This can affect the peptide's ability to interact with its biological target, such as the somatostatin receptor for CTOP.
-
pH Alteration: As a strong acid, TFA can lower the pH of your experimental buffer or cell culture medium if not adequately buffered, potentially affecting protein function and cell health.
-
Direct Receptor Modulation: TFA has been shown to act as an allosteric modulator at some receptors, such as the glycine receptor. While not documented for the somatostatin receptor, this highlights the potential for direct, unintended effects on your target protein.
-
Assay-Specific Interference: TFA can interfere with certain analytical techniques. For example, it is known to cause signal suppression in mass spectrometry.
Q3: At what concentrations does TFA become toxic to cells?
A3: The cytotoxic concentration of TFA can vary depending on the cell line and the duration of the assay. Some studies have shown that TFA concentrations as low as 0.1 mM can inhibit the proliferation of certain cell lines. Cytotoxic effects are commonly observed at concentrations above 100 µM. It is crucial to determine the toxicity threshold for your specific experimental system.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: Variable amounts of residual TFA in different batches of your peptide or inconsistent pH changes in the cell culture media.
-
Solution:
-
Run a TFA Control: Expose your cells to the same concentrations of TFA that are present in your peptide stock solution, but without the peptide itself. This will help you differentiate the cytotoxic or other effects of the counterion from the biological activity of your peptide.
-
Check pH: After adding your peptide stock to the cell culture medium, verify that the final pH remains within the optimal physiological range (typically 7.2-7.4).
-
Standardize Stock Preparation: Ensure your peptide is fully dissolved and that the pH of the stock solution is adjusted if necessary before adding it to the culture medium.
-
Consider TFA Removal: If TFA is found to be the source of the issue, consider removing it or exchanging it for a more biocompatible counterion.
-
Problem 2: Low or no specific binding in radioligand binding assays.
-
Possible Cause:
-
Altered Peptide Conformation: TFA may be altering the three-dimensional structure of CTOP, reducing its affinity for the somatostatin receptor.
-
pH Shift: The local pH in the binding buffer may be lowered by TFA, affecting the ionization state of critical residues on the receptor or the peptide, thus disrupting the binding interaction.
-
-
Solution:
-
TFA Exchange: Exchange the TFA counterion for hydrochloride (HCl) or acetate. These are more biocompatible and less likely to interfere with peptide structure and binding.
-
Buffer Optimization: Ensure your binding buffer has sufficient buffering capacity to counteract any pH changes introduced by the peptide stock solution.
-
Problem 3: Peptide solubility issues or aggregation.
-
Possible Cause: TFA can influence the solubility and aggregation properties of peptides.
-
Solution:
-
Solubility Test: Before preparing a large stock, test the solubility of a small amount of the peptide in your desired solvent.
-
TFA Exchange: Exchanging TFA for a different counterion like acetate may improve the peptide's solubility characteristics in certain buffers.
-
Quantitative Data Summary
The following table summarizes the cytotoxic concentrations of TFA observed in various cell lines. Note that these are representative values, and the actual IC50 should be determined experimentally for your specific conditions.
| Cell Line | Observed Effect | TFA Concentration | Citation |
| HUVEC | Inhibition of proliferation | ~0.1 mM | |
| Jurkat | Significant toxicity | ~5 mM | |
| PC-12 | Significant dose-dependent cell death | 1-5 mM | |
| Multiple (e.g., HeLa, HEK293) | General cytotoxic effects | >100 µM |
Experimental Protocols
Protocol 1: TFA Control Experiment in a Cell-Based Assay
This protocol is designed to determine if the observed effects in your experiment are due to the peptide or the TFA counterion.
-
Prepare a TFA Stock Solution: Prepare a stock solution of TFA in the same solvent used for your peptide (e.g., sterile water or DMSO). The concentration of this stock should be calculated to match the molar concentration of TFA in your peptide stock solution.
-
Serial Dilutions: Create a series of dilutions of the TFA stock solution that correspond to the final concentrations of TFA that will be present in your experimental wells when you add your peptide.
-
Cell Treatment: Add the TFA dilutions to your cells in parallel with your peptide-treated and vehicle control wells.
-
Assay Procedure: Perform your standard cell-based assay (e.g., proliferation, viability, signaling) and collect the data.
-
Data Analysis: Compare the results from the TFA-treated wells to the vehicle control and the peptide-treated wells. If the TFA-treated wells show similar effects to the peptide-treated wells, it is likely that TFA is interfering with your assay.
Protocol 2: TFA Removal by HCl Exchange and Lyophilization
This is a common method to replace TFA with the more biocompatible chloride counterion.
-
Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. A concentration of 10 mM HCl has been shown to be optimal for efficient exchange.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight to remove all liquid.
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized peptide in the same HCl solution and repeat the freezing and lyophilization steps at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired buffer for the experiment.
Visualizations
Caption: Logical flow of TFA interference in peptide experiments.
Caption: Troubleshooting workflow for suspected TFA interference.
References
Technical Support Center: Managing TFA in CTOP Peptide Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of trifluoroacetic acid (TFA) from CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) peptide samples. Residual TFA from peptide synthesis and purification can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my CTOP peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis to cleave the synthesized peptide from the resin.[1] It is also frequently used as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC) to improve peak resolution.[2][3] While the bulk of TFA is removed during lyophilization (freeze-drying), it can remain as a counterion, forming a salt with the positively charged residues of the peptide.[4][5] Therefore, synthetic peptides like CTOP are often supplied as TFA salts.
Q2: How can residual TFA affect my experiments with CTOP peptides?
A2: Residual TFA can interfere with biological assays in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, which can lead to inaccurate results in cell-based assays by affecting cell viability and proliferation.
-
Alteration of Peptide Properties: TFA can bind to the peptide, potentially altering its secondary structure, solubility, and aggregation characteristics. This can impact the peptide's ability to bind to its target receptor.
-
Assay Interference: The strong acidity of TFA can alter the pH of your experimental buffer, which can affect the activity of enzymes and the binding affinity in receptor-ligand studies. It can also interfere with certain analytical techniques like infrared (IR) spectroscopy.
Q3: What are acceptable levels of residual TFA in a peptide sample?
A3: For sensitive applications such as cellular assays, in vivo studies, or the development of active pharmaceutical ingredients (APIs), it is often recommended that TFA levels be below 1%. For less sensitive applications, such as polyclonal antibody production, higher levels may be tolerable. The acceptable limit can vary depending on the specific assay and cell line used.
Q4: My CTOP peptide is insoluble after TFA removal. What can I do?
A4: Peptide insolubility can sometimes occur after TFA has been exchanged for another counterion. Here are a few troubleshooting steps:
-
Solvent Choice: Try dissolving the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before slowly adding it to your aqueous buffer.
-
pH Adjustment: The solubility of peptides is often pH-dependent. Carefully adjusting the pH of your buffer may help to dissolve the peptide.
-
Chaotropic Agents: For highly aggregated peptides, using a chaotropic agent like guanidine hydrochloride might be necessary to solubilize the peptide, though this may not be suitable for all experimental designs.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Inconsistent or poor results in cell-based assays | Residual TFA in the CTOP peptide sample may be causing cytotoxicity. | Perform a TFA salt exchange to replace TFA with a more biocompatible counterion like acetate or hydrochloride. |
| Low peptide activity in binding or functional assays | TFA may be altering the conformation of the CTOP peptide, affecting its interaction with the μ-opioid receptor. | Remove the TFA counterion to ensure the peptide is in its desired salt form for the experiment. |
| Difficulty dissolving the peptide after TFA removal | The peptide may be prone to aggregation in the new salt form. | Try dissolving the peptide in a small amount of an organic solvent (e.g., DMSO) before dilution in the aqueous buffer. Consider adjusting the pH of the buffer. |
| Unexpected pH shift in the experimental buffer | Residual TFA is acidic and can lower the pH of the buffer. | Ensure complete TFA removal or re-buffer your peptide solution to the correct pH before use. |
Experimental Protocols for TFA Removal
Here are detailed protocols for common TFA removal methods. The choice of method may depend on the specific requirements of your experiment and the properties of your peptide.
Protocol 1: TFA/HCl Exchange by Lyophilization
This is a widely used method to replace TFA with chloride ions.
Materials:
-
CTOP peptide (TFA salt)
-
Deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the CTOP peptide in deionized water at a concentration of approximately 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Allow the solution to stand at room temperature for at least one minute.
-
Freeze the solution using a dry ice/acetone bath or liquid nitrogen.
-
Lyophilize the frozen sample overnight until all the liquid has sublimated.
-
To ensure complete exchange, repeat the process of dissolving in the HCl solution (steps 2-5) at least two more times.
-
After the final lyophilization, dissolve the peptide hydrochloride salt in the desired buffer for your experiment.
Protocol 2: TFA/Acetate Exchange using Anion Exchange Resin
This method replaces TFA with acetate ions, which are generally more biocompatible.
Materials:
-
CTOP peptide (TFA salt)
-
Strong anion exchange resin (e.g., AG1-X8)
-
1 M Sodium acetate solution
-
Deionized water
-
Lyophilizer
Procedure:
-
Prepare a small column with the anion exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Wash the resin by eluting it with 1 M sodium acetate solution.
-
Wash the column thoroughly with deionized water to remove any excess sodium acetate.
-
Dissolve the CTOP peptide in deionized water and apply it to the prepared column.
-
Elute the peptide from the column with deionized water and collect the fractions containing the peptide.
-
Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.
Quantitative Data Summary
The efficiency of TFA removal can be monitored using various analytical techniques. The following table summarizes data from a study on TFA removal from a model peptide.
| Method | Number of Exchange Cycles | Remaining TFA Content (%) | Peptide Recovery (%) |
| HPLC with Acetic Acid | 1 | ~20% | ~80% |
| Ion-Exchange Resin | 1 | <5% | >95% |
| Deprotonation/Reprotonation | 1 | <5% | >95% |
Data adapted from a study on the dicationic octapeptide lanreotide and may vary for CTOP.
Visualizations
Experimental Workflow for TFA/HCl Exchange
Caption: Workflow for TFA to HCl salt exchange via lyophilization.
CTOP Signaling Pathway
CTOP is a selective antagonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Caption: CTOP antagonism at the μ-opioid receptor signaling pathway.
References
Technical Support Center: Optimizing CTOP TFA Dosage for Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CTOP TFA, a potent and selective μ-opioid receptor antagonist, in behavioral studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: CTOP is a synthetic, cyclic peptide that acts as a highly potent and selective antagonist for the μ-opioid receptor (MOR).[1][2][3] The "TFA" (trifluoroacetate) indicates that the peptide is supplied as a salt with trifluoroacetic acid, which is common for synthetic peptides to ensure stability and solubility.[4][5] Its primary mechanism is to block the binding of endogenous or exogenous μ-opioid agonists (like morphine) to the MOR, thereby inhibiting their downstream signaling and behavioral effects.
Q2: What is the receptor binding affinity and selectivity of CTOP?
A: CTOP exhibits high affinity and remarkable selectivity for the μ-opioid receptor over other opioid receptor types. This selectivity is crucial for isolating the effects of MOR blockade in behavioral studies.
Table 1: CTOP Receptor Binding Affinity
| Receptor | Ki (nM) | Selectivity |
| μ (mu) | 0.96 | High |
| δ (delta) | >10,000 | Very Low |
| κ (kappa) | Not specified, but known to be highly selective for μ | Very Low |
| Source: R&D Systems |
Q3: Can I administer this compound systemically (e.g., intraperitoneally or subcutaneously) for behavioral studies targeting the central nervous system?
A: Standard CTOP peptide does not effectively cross the blood-brain barrier (BBB). Therefore, systemic administration (like intraperitoneal or subcutaneous injection) is generally not effective for studying its effects on centrally-mediated behaviors such as analgesia or reward. To achieve central nervous system effects, direct administration into the brain is typically required. There are modified versions of CTOP, such as OL-CTOP, that have been developed for alternative routes like intranasal administration to bypass the BBB.
Q4: What is the appropriate vehicle for dissolving this compound for in vivo studies?
A: this compound is soluble in water or sterile saline. For intracerebroventricular (i.c.v.) injections, it is often dissolved in artificial cerebrospinal fluid (aCSF) to maintain physiological compatibility.
Q5: How should I store this compound?
A: Lyophilized this compound powder should be stored at -20°C. Once reconstituted in a solution, it is recommended to prepare aliquots and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound dosage for behavioral experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| No observable behavioral effect after CTOP administration. | Inappropriate Route of Administration: Systemic injection (IP, SC) was used for a centrally-mediated behavior. | CTOP does not readily cross the blood-brain barrier. For central effects, use a direct administration route such as intracerebroventricular (i.c.v.) or intracerebral injection into a specific brain region (e.g., VTA). |
| Incorrect Dosage: The administered dose is too low to effectively antagonize the μ-opioid receptors. | For i.c.v. administration in mice to antagonize morphine-induced analgesia, a dose range of 0.05-0.5 nmol has been shown to be effective in a dose-dependent manner. For withdrawal studies, doses up to 2 nmol (i.c.v.) have been used. Always perform a dose-response study to determine the optimal dose for your specific experimental conditions. | |
| Degraded CTOP Solution: Improper storage or handling of the peptide solution. | Store stock solutions at -20°C and avoid multiple freeze-thaw cycles. Allow solutions to equilibrate to room temperature before use. | |
| Variability in behavioral responses between subjects. | Inconsistent Injection Technique: Variable injection volumes or incorrect placement of the cannula for central administration. | Ensure precise and consistent stereotaxic surgery and injection techniques. Verify cannula placement post-experiment via histology. |
| Animal Strain/Sex Differences: Different rodent strains or sexes can exhibit varied sensitivity to opioid compounds. | Be consistent with the strain and sex of the animals used in your study. Report these details in your methodology. | |
| Unexpected or off-target effects observed. | High Dose of CTOP: At very high concentrations, the selectivity of any compound can be compromised. | While CTOP is highly selective, it's good practice to use the lowest effective dose determined from your dose-response study to minimize the risk of off-target effects. |
| Confounding Effects of TFA: Trifluoroacetic acid, the counter-ion, can alter pH and may have its own biological effects at high concentrations. | Ensure your vehicle control group includes the same concentration of TFA as your highest dose CTOP group to account for any potential effects of the counter-ion. |
Experimental Protocols
Dose-Response Study for Antagonism of Morphine-Induced Analgesia (Tail-Flick Test)
This protocol outlines a method to determine the effective dose of this compound to block the analgesic effects of morphine.
1. Animals: Male C57BL/6 mice (25-30 g).
2. Materials:
- This compound
- Morphine Sulfate
- Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
- Tail-flick analgesia meter
- Hamilton syringes and cannulas for i.c.v. injection
3. Drug Preparation:
- Dissolve this compound in aCSF to achieve a range of concentrations for i.c.v. injection (e.g., 0, 0.05, 0.1, 0.5 nmol per 5 µL injection volume).
- Dissolve morphine sulfate in sterile saline for subcutaneous (s.c.) injection (e.g., 5 mg/kg).
4. Procedure:
- Baseline Latency: Measure the baseline tail-flick latency for each mouse. The heat source should be calibrated to elicit a flick within 2-4 seconds in a drug-naive mouse. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.
- CTOP Administration: Administer the prepared doses of CTOP (or vehicle) via i.c.v. injection.
- Morphine Administration: 15-20 minutes after CTOP administration, inject all mice with morphine (5 mg/kg, s.c.).
- Post-Morphine Latency: Measure the tail-flick latency at peak morphine effect (e.g., 30 minutes post-injection).
- Data Analysis: Convert latencies to a percentage of maximum possible effect (%MPE). Compare the %MPE between the different CTOP dose groups. A dose-dependent reduction in morphine's analgesic effect should be observed.
Table 2: Example Dose-Response Data for CTOP in a Tail-Flick Test
| CTOP Dose (nmol, i.c.v.) | Morphine Dose (mg/kg, s.c.) | Mean Tail-Flick Latency (s) | % MPE |
| 0 (Vehicle) | 5 | 7.8 | 80% |
| 0.05 | 5 | 6.2 | 58% |
| 0.1 | 5 | 4.5 | 31% |
| 0.5 | 5 | 2.5 | 6% |
| Note: These are illustrative data. Actual results may vary. |
Conditioned Place Preference (CPP) to Assess Blockade of Morphine Reward
This protocol can be used to determine if CTOP can block the rewarding properties of morphine.
1. Apparatus: A standard three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.
2. Animals: Male Sprague-Dawley rats (250-300 g).
3. Drug Preparation:
- Prepare this compound in aCSF for intra-VTA (ventral tegmental area) microinjection (e.g., 0, 0.15, 1.5 nmol per side).
- Prepare morphine in sterile saline for s.c. injection (e.g., 5 mg/kg).
4. Procedure:
- Pre-Conditioning Test (Baseline): Allow rats to freely explore all three chambers for 15 minutes. Record the time spent in each chamber. Animals showing a strong unconditioned preference for one chamber may be excluded.
- Conditioning Phase (8 days):
- Days 1, 3, 5, 7: Administer morphine (s.c.) and immediately confine the rat to one of the outer chambers (the drug-paired side) for 30 minutes. The pairing of a specific chamber with the drug should be counterbalanced across subjects.
- Days 2, 4, 6, 8: Administer saline (s.c.) and confine the rat to the opposite outer chamber for 30 minutes.
- CTOP Intervention: On conditioning days, administer CTOP (or vehicle) via intra-VTA injection 10-15 minutes prior to the morphine or saline injection.
- Post-Conditioning Test: On day 9, allow the rats to freely explore all three chambers in a drug-free state for 15 minutes. Record the time spent in each chamber.
- Data Analysis: Calculate a preference score (time in drug-paired chamber - time in vehicle-paired chamber). A significant reduction in the preference score in the CTOP-treated groups compared to the vehicle group indicates a blockade of morphine's rewarding effects.
Visualizations
Caption: Signaling pathway illustrating CTOP's antagonism of morphine at the μ-opioid receptor.
Caption: A typical experimental workflow for a this compound dose-response study.
Caption: Troubleshooting logic for experiments where this compound shows no effect.
References
- 1. hsc.unm.edu [hsc.unm.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: CTOP & TFA Off-Target Effects
Welcome to the technical support center for researchers utilizing CTOP and other synthetic peptides. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you identify and mitigate unexpected off-target effects stemming from the peptide antagonist CTOP and its common counterion, trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is CTOP and what is its primary mechanism of action?
CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and highly selective antagonist for the μ-opioid receptor (MOR).[1][2] Its primary mechanism is to block the binding of opioid agonists to the MOR, thereby inhibiting their downstream signaling effects. It is widely used in both in vitro and in vivo studies to investigate the role of the μ-opioid system.
Q2: Are there any known off-target effects of the CTOP peptide itself?
Yes. While CTOP is highly selective for the μ-opioid receptor over other opioid receptor subtypes (e.g., δ and κ), it has been shown to have off-target effects independent of MOR antagonism. A notable example is its ability to increase potassium (K+) currents in rat locus ceruleus neurons through a mechanism that does not involve μ-opioid receptors. Researchers should consider this possibility when interpreting results, especially in neuronal activity assays.
Q3: What is TFA and why is it present in my CTOP sample?
TFA (Trifluoroacetic acid) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent during reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide purification. Consequently, synthetic peptides like CTOP are often supplied as TFA salts, and residual TFA can be a significant component of the lyophilized product, sometimes accounting for 10-45% of the peptide's total weight.
Q4: Can TFA interfere with my biological assays?
Absolutely. Residual TFA from peptide synthesis can cause a range of off-target effects that may be mistakenly attributed to the peptide itself. These effects include direct cytotoxicity, inhibition or stimulation of cell proliferation, alteration of peptide or protein structure, and interference with assay readouts.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation
Symptoms:
-
Increased cell death observed after treatment with CTOP.
-
Inhibition of cell proliferation in a dose-dependent manner that is inconsistent with expected MOR biology.
-
High variability between different batches of the peptide.
Possible Cause: The observed effects may be due to the cytotoxic or anti-proliferative properties of the TFA counterion, rather than the activity of CTOP. The concentration of TFA can vary between peptide batches, leading to inconsistent results.
Troubleshooting Steps:
-
Run a TFA Control: Prepare a solution of TFA at the same concentrations present in your CTOP stock solutions. Treat a set of cells with this TFA-only solution alongside your experimental groups.
-
Analyze Results: If the TFA control group shows similar levels of cytotoxicity or proliferation inhibition as the CTOP-treated group, TFA interference is the likely culprit.
-
Consider Counterion Exchange: If TFA is confirmed to be problematic, consider exchanging it for a more biologically compatible counterion like hydrochloride (HCl) or acetate. This can be achieved through methods such as ion-exchange chromatography or repeated lyophilization from an HCl solution.
-
Quantify TFA Content: If possible, quantify the amount of TFA in your peptide stock to better understand the concentrations being used in your experiments. Methods like ion chromatography can be used for this purpose.
Issue 2: Poor Reproducibility or Artifactual Results in Functional Assays
Symptoms:
-
Inconsistent results in functional assays (e.g., signaling pathway activation, enzyme activity).
-
Non-specific effects observed across multiple unrelated assays.
-
Changes in the secondary structure or aggregation of the peptide.
Possible Cause: TFA's strong acidity and chaotropic nature can alter the pH of your assay buffer, affect protein and peptide structure, and act as an allosteric modulator of protein function. For example, TFA has been reported to modulate glycine receptors.
Troubleshooting Workflow:
References
CTOP TFA degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CTOP TFA (cyclo(D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen) Thr-NH2, trifluoroacetate salt), a potent and selective μ-opioid receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder, preferably in a desiccator to minimize exposure to moisture. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for reconstituting this compound?
This compound is typically reconstituted in sterile, distilled water or a buffer appropriate for the intended application. For cellular assays, a buffer such as PBS at a physiological pH is often used. Ensure the final pH of the solution is suitable for your experimental setup.
Q3: Is this compound sensitive to light?
While there is no specific data indicating extreme photosensitivity for CTOP, it is good laboratory practice to protect all peptides from prolonged exposure to light. Store this compound in an amber vial or a container protected from light.
Q4: What is the role of Trifluoroacetic acid (TFA) in the product?
Trifluoroacetic acid is a common counter-ion used during the purification of synthetic peptides by reversed-phase high-performance liquid chromatography (RP-HPLC).[1] It helps to improve the resolution and peak shape during chromatography.[2] The final product is a TFA salt of the CTOP peptide.
Q5: Can the TFA counter-ion interfere with my experiments?
In most biological assays, the low concentration of TFA present is unlikely to have a significant effect. However, at high concentrations, TFA can lower the pH of the solution and may interfere with certain cellular or enzymatic assays.[2] It is advisable to prepare a vehicle control with an equivalent concentration of TFA to account for any potential effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced peptide activity or inconsistent results | Peptide degradation due to improper storage or handling. | 1. Ensure the peptide has been stored at the recommended temperature (-20°C or colder for lyophilized powder).2. Avoid repeated freeze-thaw cycles of reconstituted solutions by preparing and storing aliquots.3. Check the age of the peptide stock. Consider using a fresh vial.4. Verify the accuracy of the peptide concentration. |
| Oxidation of sensitive residues (e.g., Cysteine, Tryptophan). | 1. Use degassed solvents for reconstitution.2. Minimize headspace in the storage vial or purge with an inert gas like argon or nitrogen. | |
| Adsorption to plastic or glass surfaces. | 1. Use low-protein-binding microcentrifuge tubes and pipette tips.2. Consider adding a carrier protein like BSA (0.1%) to the solution, if compatible with your assay. | |
| Appearance of new peaks in HPLC analysis | Peptide degradation (e.g., deamidation, oxidation, hydrolysis). | 1. Analyze a fresh sample of the peptide to confirm the presence of impurities.2. Refer to the peptide degradation pathway diagram below to identify potential degradation products.3. If using TFA in the mobile phase, be aware that it can sometimes react with methanol to form an ester, which might appear as an impurity. |
| Contamination of the mobile phase or HPLC system. | 1. Prepare fresh mobile phases.2. Flush the HPLC system thoroughly. | |
| Difficulty dissolving the lyophilized peptide | Peptide aggregation. | 1. Briefly sonicate the solution to aid dissolution.2. If aggregation persists, consider using a small amount of a polar organic solvent like DMSO or DMF before adding the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. |
Experimental Protocols
Protocol: Assessment of this compound Stability by RP-HPLC
This protocol outlines a general method to assess the stability of this compound under specific conditions.
1. Materials:
- This compound
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA), HPLC grade
- Reversed-phase C18 column
2. Standard Solution Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.
- Prepare a working standard by diluting the stock solution to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase composition.
3. Stability Study Setup:
- Aliquots of the this compound stock solution can be subjected to various stress conditions (e.g., elevated temperature, different pH values, exposure to light).
- At specified time points, an aliquot is taken, diluted to the working concentration, and analyzed by HPLC.
4. HPLC Conditions (Example):
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
- Flow Rate: 1 mL/min
- Column Temperature: 30°C
- Detection: UV at 220 nm and 280 nm
5. Data Analysis:
- Compare the chromatograms of the stressed samples to the initial (T=0) chromatogram.
- Calculate the percentage of the main peak area remaining and the percentage of new impurity peaks formed over time.
Visualizations
Caption: Common degradation pathways for peptides like CTOP.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Troubleshooting CTOP TFA In Vitro Assay Variability
Welcome to the technical support center for the CTOP TFA in vitro assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to assay variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in an in vitro assay?
A1: CTOP is a selective antagonist for the mu-opioid receptor. The "TFA" indicates that the peptide is supplied as a trifluoroacetate salt, which is common after synthesis and purification.[1][2][3] In vitro assays using CTOP are often competitive binding assays designed to screen for new compounds that target the mu-opioid receptor.
Q2: What is the most common assay format for a this compound in vitro assay?
A2: A common and powerful format is a fluorescence polarization (FP) competitive binding assay.[4][5] In this setup, a fluorescently labeled ligand for the mu-opioid receptor (the tracer) is displaced by unlabeled ligands (like CTOP or test compounds), leading to a change in the polarization of the emitted light.
Q3: How can residual TFA from the CTOP peptide affect my assay results?
A3: Residual trifluoroacetic acid (TFA) can significantly impact biological assays. It can alter the pH of your assay buffer, affect peptide solubility and conformation, and in some cases, exhibit cytotoxic effects in cell-based formats. It is crucial to ensure that the final concentration of TFA in the assay is low enough to not interfere with the results.
Q4: What are the key sources of variability in a this compound in vitro assay?
A4: Variability in this type of assay can stem from several factors including: reagent quality and consistency, improper sample preparation, high background noise, low signal-to-noise ratio, and inconsistent pipetting or plate reading.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the this compound in vitro assay.
Problem 1: High Background Signal
A high background signal can mask the specific signal from the binding event, leading to a poor signal-to-noise ratio.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Autofluorescence from Assay Components | Use phenol red-free media if using cell lysates. Select fluorescent probes with longer excitation and emission wavelengths (red-shifted dyes) to minimize autofluorescence from biological samples. |
| Nonspecific Binding of the Fluorescent Probe | Optimize blocking conditions by including agents like Bovine Serum Albumin (BSA) or casein in your assay buffer. However, be cautious as BSA can sometimes bind to fluorophores, so alternatives like bovine gamma globulin (BGG) might be necessary. Increase the number and stringency of wash steps if applicable. |
| Contaminated Reagents or Buffers | Prepare fresh reagents and use high-purity solvents. Filter all buffers to remove particulate matter that can cause light scatter. |
| High Concentration of Fluorescent Tracer | Perform a titration of the fluorescent tracer to determine the lowest concentration that provides a good signal-to-noise ratio. The tracer concentration should ideally be below the Kd of the binding interaction. |
Problem 2: Low Signal or Poor Signal-to-Noise Ratio
A low signal or a poor signal-to-noise ratio can make it difficult to distinguish between specific binding and background noise.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Concentration of Binding Partners | Ensure that the concentrations of the receptor and fluorescent tracer are optimized. The concentration of the binder (receptor) should be sufficient to bind a significant fraction of the tracer. |
| Suboptimal Assay Conditions | Optimize assay buffer components, pH, and incubation time. Ensure the assay is run at a stable temperature. |
| Photobleaching of the Fluorophore | Minimize the exposure of the fluorescent probe to light. Use a plate reader with a stable light source and appropriate filters. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the plate reader match the specifications of your fluorophore. Adjust the gain setting to an optimal level. |
Problem 3: High Well-to-Well Variability and Poor Reproducibility
Inconsistent results between wells and across different experiments are a common challenge.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate and use well-maintained pipettes. Ensure proper mixing of all solutions before dispensing into the plate. |
| Edge Effects on the Assay Plate | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with buffer or water to create a humidity barrier. |
| Inconsistent Incubation Times or Temperatures | Ensure all wells are incubated for the same amount of time and at a consistent temperature. Use a temperature-controlled plate reader if possible. |
| Batch-to-Batch Reagent Variability | Qualify new batches of reagents, including the this compound peptide and fluorescent tracer, to ensure they perform similarly to previous batches. |
Experimental Protocols & Data Presentation
Key Experimental Protocol: Fluorescence Polarization Competitive Binding Assay
This protocol outlines a general procedure for a competitive binding FP assay using this compound.
-
Reagent Preparation :
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the fluorescently labeled tracer.
-
Prepare the assay buffer (e.g., PBS with 0.1% BSA).
-
Prepare a solution of the mu-opioid receptor.
-
-
Assay Procedure :
-
In a microplate, add the assay buffer.
-
Add a fixed concentration of the mu-opioid receptor to all wells (except for no-receptor controls).
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Add varying concentrations of the unlabeled competitor (this compound or test compound) to the appropriate wells. Include controls for no competitor (maximum polarization) and no receptor (minimum polarization).
-
Incubate the plate for a predetermined time at a specific temperature to reach equilibrium.
-
Read the fluorescence polarization on a suitable plate reader.
-
Expected Quantitative Data
The following table provides hypothetical, yet realistic, data for a well-optimized this compound FP assay.
| Parameter | Expected Value |
| IC50 of CTOP | 1 - 10 nM |
| Z'-factor | ≥ 0.5 |
| Signal Window (mP) | 100 - 200 mP |
| Coefficient of Variation (%CV) | < 10% |
Visualizations
Signaling Pathway and Assay Principle
The following diagram illustrates the principle of the competitive binding fluorescence polarization assay.
Caption: Competitive binding fluorescence polarization assay principle.
Experimental Workflow
This diagram outlines the major steps in performing the this compound in vitro assay.
Caption: A typical experimental workflow for the this compound assay.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common assay problems.
Caption: A logical flowchart for troubleshooting assay variability.
References
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Minimizing Non-specific Binding of CTOP TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) encountered during experiments with CTOP TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern?
CTOP is a potent and selective antagonist of the μ-opioid receptor.[1][2] It is a synthetic peptide often supplied as a trifluoroacetate (TFA) salt, which is a common counter-ion used during peptide synthesis and purification. Non-specific binding (NSB) refers to the adhesion of this compound to surfaces other than its intended target, the μ-opioid receptor. This can include plasticware (e.g., microplates, pipette tips), glass, and other proteins.[3] High NSB can lead to a variety of experimental issues, including:
-
Reduced assay sensitivity and a low signal-to-noise ratio.
-
Inaccurate quantification of binding affinity.
-
False-positive or false-negative results.
-
Depletion of the free concentration of this compound available to bind to its target receptor.
Q2: What are the primary causes of non-specific binding of peptides like this compound?
The primary drivers of non-specific binding for peptides are multifactorial and stem from their physicochemical properties. Key contributors include:
-
Hydrophobic Interactions: Peptides containing hydrophobic amino acid residues can bind to the hydrophobic surfaces of common laboratory plastics like polystyrene.[4]
-
Electrostatic Interactions: Charged residues within the peptide can interact with charged surfaces. The overall charge of a peptide is dependent on the pH of the buffer relative to its isoelectric point (pI).[5]
-
Protein Aggregation: Peptides can self-aggregate, and these aggregates may exhibit increased non-specific binding.
Q3: How does the trifluoroacetate (TFA) counter-ion affect my experiment?
TFA is a strong ion-pairing agent that can influence the solubility and stability of the peptide. While it is essential for the purification process, residual TFA can sometimes affect experimental outcomes. In most well-buffered biological assays, the low concentration of TFA is unlikely to be the primary cause of significant non-specific binding. However, it is a factor to be aware of, and for highly sensitive assays, techniques for TFA removal, such as ion-exchange chromatography, can be considered.
Troubleshooting Guides
Issue 1: High Background Signal in a Ligand Binding Assay
High background is a common indicator of significant non-specific binding.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent, extend the blocking incubation time, or try a different blocking agent. See the "Comparison of Common Blocking Agents" table below for guidance. |
| Inappropriate Buffer Composition | Optimize the pH and ionic strength of your assay buffer. Adjusting the pH away from the peptide's isoelectric point (pI) can alter its net charge and reduce electrostatic interactions with surfaces. Increasing the salt concentration can shield charged interactions. |
| Ineffective Washing | Increase the number of wash steps and/or the volume of wash buffer. Adding a non-ionic surfactant like Tween-20 (0.05-0.1%) to the wash buffer can help to disrupt weak, non-specific interactions. |
| Inappropriate Labware | Use low-protein-binding microplates and pipette tips. For some applications, polypropylene plates may be preferable to polystyrene. |
Issue 2: Poor Reproducibility Between Experiments
Inconsistent results can often be traced back to subtle variations in protocol execution and reagent handling.
Troubleshooting Checklist:
-
Standardize Reagent Preparation: Prepare large batches of buffers and aliquot them to minimize variability between experiments. Ensure all components are fully dissolved.
-
Consistent Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in your protocol.
-
This compound Handling:
-
Storage: Store lyophilized this compound at -20°C or colder, under desiccating conditions.
-
Stock Solutions: To prepare a stock solution, reconstitute the peptide in a small amount of a suitable solvent (e.g., sterile, distilled water) before diluting to the final concentration with your assay buffer. For long-term storage of stock solutions, aliquot into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially for serial dilutions.
Experimental Protocols
Protocol 1: Optimizing Blocking Agent Concentration
This protocol provides a method for determining the optimal concentration of a blocking agent for your specific assay.
-
Plate Coating: If your assay requires it, coat the wells of a 96-well microplate with your target receptor or antigen according to your standard protocol.
-
Prepare Blocking Buffers: Prepare a series of dilutions of your chosen blocking agent (e.g., BSA, Casein) in your assay buffer. Typical starting concentrations range from 0.1% to 5% (w/v).
-
Blocking: Add 200 µL of each blocking buffer dilution to a set of wells. Include a "no blocking agent" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells 3-5 times with your wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubation with Labeled Peptide (or Antibody): Add a constant, high concentration of a labeled version of your peptide (or a labeled antibody if it's an antibody-based assay) to all wells. This step is to assess the ability of the blocking agent to prevent non-specific binding of the detection reagent.
-
Washing: Repeat the washing step as in step 4.
-
Detection: Add the appropriate substrate and measure the signal.
-
Analysis: The optimal blocking agent concentration is the lowest concentration that provides the lowest background signal without significantly affecting the specific signal (which would be determined in a parallel experiment including the specific binding partner).
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Readily available, relatively inexpensive. | Can be a source of cross-reactivity in some assays. |
| Casein/Non-fat Dry Milk | 0.5-5% | Inexpensive, effective for many applications. | Can contain endogenous enzymes that may interfere with some detection systems. May mask some epitopes. |
| Fish Gelatin | 0.1-1% | Less cross-reactivity with mammalian antibodies compared to BSA or casein. | Can be less effective than other blocking agents in some assays. |
| Polyethylene Glycol (PEG) | 0.5-3% | Non-protein based, useful for assays where protein-based blockers interfere. | May not be as effective as protein-based blockers for all applications. |
| Commercial Blocking Buffers | Varies | Optimized formulations, often protein-free options available. | More expensive than individual components. |
Table 2: Effect of Buffer pH and Ionic Strength on Non-Specific Binding
| Parameter | Condition | Effect on Non-Specific Binding | Rationale |
| Buffer pH | pH far from peptide's pI | Generally Decreased | Increases the net charge of the peptide, reducing hydrophobic interactions and potentially increasing solubility. |
| pH close to peptide's pI | Generally Increased | The peptide has a net neutral charge, which can increase aggregation and hydrophobic interactions. | |
| Ionic Strength (Salt Concentration) | Increased (e.g., 150-500 mM NaCl) | Generally Decreased | Shields electrostatic interactions between the peptide and charged surfaces. |
| Low (e.g., <50 mM NaCl) | Can be Increased | Allows for stronger electrostatic interactions between the peptide and charged surfaces. |
Mandatory Visualizations
μ-Opioid Receptor Signaling Pathway
Caption: Simplified μ-opioid receptor signaling pathway.
Pathway Description:
The μ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR).
-
Agonist Activation: When an opioid agonist binds to the MOR, it activates the associated inhibitory G-protein (Gi/o).
-
Downstream Effects: The activated G-protein has two main effects:
-
It inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The βγ subunit of the G-protein inhibits voltage-gated calcium channels and activates inwardly rectifying potassium channels.
-
-
Neuronal Inhibition: The overall effect is a decrease in neuronal excitability, which is the basis for the analgesic effects of opioids.
-
Antagonist Action: CTOP, as an antagonist, binds to the MOR but does not activate it, thereby blocking the binding of agonists and preventing the downstream signaling cascade.
Experimental Workflow for a Competitive Binding Assay
Caption: General workflow for a competitive binding assay.
This workflow outlines the key steps in a typical competitive binding assay to determine the affinity of an unlabeled ligand like CTOP. By measuring the displacement of a labeled ligand by increasing concentrations of the unlabeled competitor, the inhibition constant (Ki) can be determined.
References
Technical Support Center: The Impact of CTOP TFA on Cell Viability
Welcome to the technical support center for researchers utilizing CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) trifluoroacetate salt (TFA) in cell viability experiments. This resource provides essential guidance on potential challenges, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
FAQs and Troubleshooting Guide
This section addresses common issues and questions that may arise when working with CTOP TFA and its effects on cell viability.
Q1: My cells are showing decreased viability after treatment with this compound, even at low concentrations. Is this expected?
A1: While CTOP, as a μ-opioid receptor antagonist, may have its own biological effects on cell viability depending on the cell type and experimental conditions, it is crucial to consider the potential cytotoxicity of the trifluoroacetate (TFA) counter-ion.[1] TFA is a strong acid used in peptide synthesis and purification and can be present in significant amounts in the final product.[1][2] At certain concentrations, TFA itself can inhibit cell proliferation or induce cell death, which could be misinterpreted as the effect of the CTOP peptide.[1]
Q2: How can I determine if the observed cytotoxicity is from the CTOP peptide or the TFA salt?
A2: The most effective method is to run a "TFA control" experiment.[1] This involves treating your cells with a solution containing only TFA at the same concentrations present in your this compound stock solution. This will allow you to distinguish the effects of the counter-ion from the biological activity of the CTOP peptide.
Q3: At what concentrations does TFA become toxic to cells?
A3: The cytotoxic concentration of TFA can vary significantly depending on the cell line and the duration of the assay. Some sensitive cell lines may show inhibition of proliferation at TFA concentrations as low as 0.1 mM, while others may tolerate higher concentrations. It is essential to determine the toxicity threshold for your specific cell line through a dose-response experiment with TFA alone.
Q4: I've confirmed that TFA is causing cytotoxicity in my experiments. What can I do?
A4: If TFA is problematic, you have a few options:
-
Calculate and Minimize TFA Concentration: Determine the molar concentration of TFA in your this compound stock and use the lowest possible concentration of the peptide that still elicits a biological response.
-
Counter-ion Exchange: You can exchange the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride. This can be achieved through methods like ion-exchange chromatography or lyophilization from a solution containing the desired acid.
-
Source Peptides with Different Counter-ions: When purchasing peptides, inquire about the availability of different salt forms.
Q5: Can TFA interfere with my cell viability assay itself?
A5: Yes, besides its direct cytotoxic effects, TFA can potentially interfere with certain assay readings. For example, its acidic nature could alter the pH of the culture medium if not properly buffered, which can affect enzyme activities central to assays like the MTT assay. Therefore, ensuring the final pH of your treatment solution is physiological is critical.
Quantitative Data Summary
The following table summarizes the reported cytotoxic concentrations of TFA in various cell lines. Note that these values can be influenced by experimental conditions.
| Cell Line | Assay | Observed Effect | TFA Concentration | Citation |
| HUVEC | Proliferation | Inhibition | ~0.1 mM | |
| Jurkat | Viability | Significant toxicity | ~5 mM | |
| Multiple (e.g., HeLa, HEK293) | Viability | Cytotoxic effects | >100 µM | |
| PC-12 | Viability | Dose-dependent cell death | 1-5 mM | |
| Osteoblasts | Proliferation | Suppression | Not specified |
Experimental Protocols
Protocol 1: Determining TFA Cytotoxicity using the MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of TFA on a specific cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
Trifluoroacetic acid (TFA)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
TFA Preparation: Prepare a stock solution of TFA and serially dilute it in complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.01 mM to 10 mM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared TFA solutions. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: this compound Cell Viability Assay with TFA Control
This protocol details how to perform a cell viability assay for this compound while controlling for the effects of the TFA counter-ion.
Materials:
-
Same as Protocol 1
-
This compound peptide
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Treatment Preparation:
-
This compound Solutions: Prepare serial dilutions of this compound in complete culture medium.
-
TFA Control Solutions: Calculate the molar concentration of TFA in each this compound dilution. Prepare corresponding TFA-only solutions in complete culture medium.
-
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared solutions to the respective wells. Include wells with medium only as a negative control.
-
Incubation, MTT Addition, Formazan Formation, Solubilization, and Absorbance Measurement: Follow steps 4-8 from Protocol 1.
Visualizations
Experimental Workflow for Differentiating Peptide vs. Counter-ion Effects
Caption: Workflow for dissecting this compound effects on cell viability.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Troubleshooting unexpected cytotoxicity with this compound.
References
Technical Support Center: CTOP & TFA Variability
Welcome to the technical support center for CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2), a potent and selective μ-opioid receptor antagonist.[1] This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to batch-to-batch variability, with a particular focus on the impact of the trifluoroacetic acid (TFA) counterion.
Frequently Asked Questions (FAQs)
Q1: We've observed significant differences in the biological activity of different batches of CTOP in our cell-based assays. What could be the cause?
A1: Batch-to-batch variability in biological assays can stem from several factors, but a primary suspect is the presence of residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process.[2][3] TFA is used as a cleavage agent and an ion-pairing reagent in reverse-phase HPLC.[4][5] Even at nanomolar concentrations, TFA can inhibit cell growth or, in some cases, promote it, leading to inconsistent experimental outcomes. Furthermore, the trifluoroacetate counterion can alter the peptide's secondary structure and physicochemical properties, impacting its interaction with the μ-opioid receptor.
Q2: How can we confirm if TFA is the cause of the variability?
A2: A combination of analytical techniques is recommended to quantify the TFA content in your different CTOP batches. The most common methods include:
-
Ion Chromatography (IC): A sensitive and simple method for quantifying TFA and other residual anions.
-
¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): A direct and quantitative method for TFA detection.
-
HPLC with Evaporative Light-Scattering Detector (ELSD): Can be used for the quantification of non-chromophoric compounds like TFA.
Comparing the TFA content across batches with differing biological activity can help establish a correlation.
Q3: Our CTOP peptide batches show different solubility characteristics. Could this be related to TFA?
A3: Yes, the counterion present can significantly influence a peptide's solubility. TFA salts of peptides may have different solubility profiles compared to acetate or hydrochloride salts. Inconsistent TFA levels between batches can therefore lead to variability in how well the peptide dissolves in your experimental buffers, affecting the actual concentration in your assays.
Q4: We are observing unexpected peaks in our HPLC analysis of a new batch of CTOP. What could these be?
A4: Besides the main CTOP peak, other peaks in an HPLC chromatogram can represent several impurities arising from the solid-phase peptide synthesis (SPPS) process. These can include:
-
Deletion Sequences: Peptides missing one or more amino acids.
-
Truncated Sequences: Shorter peptide fragments.
-
Incompletely Deprotected Sequences: Peptides still carrying protecting groups.
-
Oxidized Peptides: CTOP contains a disulfide bridge between Cys2 and Pen7, and methionine is susceptible to oxidation if present.
Mass spectrometry (MS) analysis of these peaks is crucial to identify their molecular weights and pinpoint the nature of the impurity.
Q5: What are the best practices for storing CTOP to minimize variability?
A5: Proper storage is critical for maintaining peptide integrity. For long-term storage, lyophilized CTOP should be stored at -20°C or colder in a tightly sealed container to protect it from moisture and light. For short-term storage, refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting the peptide solution after reconstitution. Peptides with residues like Cys, Met, and Trp have limited shelf lives in solution.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in IC50 values between different CTOP batches.
-
Unexpected agonist-like effects at certain concentrations.
-
Poor reproducibility of experimental data.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Corrective Actions:
-
Quantify TFA: Use the analytical methods mentioned in FAQ 2 to determine the TFA concentration in each batch.
-
Perform Counterion Exchange: If high levels of TFA are detected, exchange the trifluoroacetate counterion for a more biologically compatible one like chloride or acetate. A common method is to repeatedly dissolve the peptide in a dilute HCl or acetic acid solution and then lyophilize it.
-
Re-test Biological Activity: Use the TFA-free CTOP in your assays to see if the variability is resolved.
-
Verify Peptide Purity: If counterion exchange does not solve the issue, analyze the purity of each batch using high-resolution HPLC-MS to identify any peptidic impurities that might interfere with the assay.
-
Determine Net Peptide Content: Use amino acid analysis (AAA) to determine the exact amount of peptide in the lyophilized powder. Batches may have different water and counterion content, affecting the accuracy of concentration calculations based on gross weight.
Issue 2: Poor Peptide Solubility and Precipitation
Symptoms:
-
Difficulty dissolving a new batch of CTOP in the usual buffer.
-
Precipitation of the peptide during the experiment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peptide solubility issues.
Corrective Actions:
-
Solubility Testing: Attempt to dissolve small amounts of the peptide in different solvents. For a basic peptide like CTOP (containing Ornithine), a slightly acidic solution (e.g., 0.1% acetic acid) may aid dissolution.
-
Counterion Analysis: Quantify the TFA content. High TFA content can affect solubility.
-
Counterion Exchange: If necessary, convert the peptide to a different salt form (e.g., acetate or chloride) which may have better solubility in your desired buffer.
-
Check for Aggregation: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates, which can be a cause of poor solubility.
Data Presentation
Table 1: Hypothetical Batch-to-Batch Comparison of CTOP
| Parameter | Batch A | Batch B | Batch C | Recommended Range |
| Purity (HPLC) | 98.5% | 95.2% | 98.8% | >95% |
| TFA Content (IC) | 1.2% (w/w) | 8.5% (w/w) | 0.9% (w/w) | <1% (w/w) |
| Net Peptide Content (AAA) | 85% | 75% | 88% | 70-90% |
| Biological Activity (IC50) | 1.5 nM | 10.2 nM | 1.3 nM | Consistent with historical data |
| Solubility in PBS | Soluble | Partially Soluble | Soluble | Fully Soluble |
Experimental Protocols
Protocol 1: Counterion Exchange from TFA to Chloride
This protocol is adapted from established methods for removing TFA from synthetic peptides.
-
Dissolution: Dissolve the CTOP-TFA salt in a 10 mM HCl solution. Use a volume sufficient to fully dissolve the peptide.
-
Lyophilization: Freeze the solution (e.g., using liquid nitrogen or a dry ice/acetone bath) and lyophilize it overnight to remove the solvent and excess HCl.
-
Repeat: Repeat the dissolution and lyophilization steps two more times with the 10 mM HCl solution to ensure maximal removal of TFA.
-
Final Wash: For the final cycle, dissolve the peptide in deionized water and lyophilize to remove any remaining HCl.
-
Verification: After the exchange, quantify the residual TFA content using one of the analytical methods described in FAQ 2 to confirm successful removal. Also, verify the peptide's purity by HPLC to ensure it was not degraded during the process.
Protocol 2: Quantification of TFA by Ion Chromatography (IC)
This protocol provides a general guideline for TFA quantification.
-
Standard Preparation: Prepare a series of TFA standards of known concentrations (e.g., from a certified TFA sodium salt standard) in deionized water.
-
Sample Preparation: Accurately weigh a sample of the lyophilized CTOP peptide and dissolve it in a known volume of deionized water to create a stock solution. Further dilute as necessary to fall within the linear range of the standard curve.
-
Chromatography:
-
Column: Use an appropriate anion-exchange column (e.g., IonPac AS14).
-
Mobile Phase: An isocratic mobile phase, for example, a carbonate/bicarbonate buffer, is typically used.
-
Detection: Suppressed conductivity detection is used to measure the eluting anions.
-
-
Analysis: Inject the standards and samples. Create a standard curve by plotting the peak area against the concentration of the TFA standards. Use the standard curve to determine the concentration of TFA in the peptide samples. Express the final result as a weight/weight percentage of TFA in the lyophilized peptide powder.
References
- 1. CTOP | μ Opioid Receptors | Tocris Bioscience [tocris.com]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Mu-Opioid Receptor Antagonists: CTOP vs. Naloxone in Blocking Morphine Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent mu-opioid receptor (μOR) antagonists, CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) and naloxone, in blocking the effects of morphine. This document is intended to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development by presenting objective experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
Both CTOP and naloxone are competitive antagonists of the μ-opioid receptor, the primary target for morphine and other opioids. However, experimental evidence consistently demonstrates that CTOP, a cyclic peptide antagonist, is a more potent and selective antagonist of morphine-induced effects compared to the classical non-selective antagonist, naloxone. In vivo studies indicate that CTOP can be 10 to 400 times more potent than naloxone in antagonizing morphine's effects[1]. This heightened potency is also reflected in their binding affinities for the μ-opioid receptor.
It is important to note that CTOP, being a peptide, is often supplied as a trifluoroacetate (TFA) salt due to its use in peptide synthesis and purification. Researchers should be aware that TFA itself can have biological activity and may interfere with certain experimental assays[2][3]. Therefore, careful consideration and appropriate controls are necessary when using CTOP TFA in biological experiments.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the antagonist potency of CTOP and naloxone against morphine-induced effects.
Table 1: In Vivo Antagonist Potency against Morphine-Induced Analgesia
| Antagonist | Animal Model | Assay | Route of Administration | Potency (Compared to Naloxone) | Apparent pA2 Value | Reference |
| CTOP | Mouse | Tail-Flick | Intracerebroventricular (i.c.v.) | 10-400x more potent | 8.9 | [1][4] |
| Naloxone | Mouse | Tail-Flick | Intracerebroventricular (i.c.v.) | - | 8.5–8.9 (for Naltrexone) |
Note: The pA2 value for naloxone is represented by its close analog, naltrexone, from the same comparative in vivo study.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate experimental replication and validation.
In Vivo Antagonism of Morphine-Induced Analgesia: Tail-Flick Test
Objective: To assess the ability of an antagonist (CTOP or naloxone) to block the analgesic effect of morphine in mice.
Materials:
-
Male Swiss-Webster mice (20-25 g)
-
Morphine sulfate (dissolved in sterile, pyrogen-free 0.9% saline)
-
CTOP (dissolved in sterile, pyrogen-free 0.9% saline)
-
Naloxone hydrochloride (dissolved in sterile, pyrogen-free 0.9% saline)
-
Tail-flick analgesia meter
-
Animal restrainers
-
Microsyringes for intracerebroventricular (i.c.v.) injection
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 24 hours before the experiment. House them in a temperature- and light-controlled room with ad libitum access to food and water.
-
Baseline Latency Measurement: Gently place each mouse in a restrainer. Position the tail over the radiant heat source of the tail-flick meter. The baseline tail-flick latency is the time taken for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.
-
Antagonist Administration: Administer the desired dose of CTOP or naloxone via intracerebroventricular (i.c.v.) injection. A control group should receive a vehicle injection (0.9% saline).
-
Morphine Administration: After a predetermined pretreatment time (e.g., 15 minutes), administer a standard analgesic dose of morphine sulfate (e.g., 5 mg/kg, subcutaneous).
-
Post-Treatment Latency Measurement: At the time of peak morphine effect (e.g., 30 minutes post-injection), measure the tail-flick latency again.
-
Data Analysis: The analgesic effect is quantified as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The antagonist effect is determined by the reduction in %MPE in the antagonist-pretreated groups compared to the morphine-only group. Dose-response curves can be generated to calculate ED50 values (the dose of antagonist that produces 50% of its maximal effect).
In Vivo Antagonism of Morphine-Induced Analgesia: Hot Plate Test
Objective: To evaluate the antagonist effect of CTOP or naloxone on the thermal nociceptive threshold altered by morphine.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Morphine sulfate
-
CTOP
-
Naloxone hydrochloride
-
Hot plate apparatus with a constant temperature surface (e.g., 55 ± 0.5°C)
-
Plexiglas cylinder to confine the animal to the hot plate surface
Procedure:
-
Animal Acclimation: Acclimate rats to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency Measurement: Place each rat on the hot plate and start a timer. The latency is the time until the rat exhibits a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 45 seconds) is used to prevent injury.
-
Drug Administration: Administer the antagonist (CTOP or naloxone) or vehicle, followed by morphine after a specified pretreatment interval.
-
Post-Treatment Latency Measurement: At various time points after morphine administration (e.g., 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the %MPE as described for the tail-flick test. Analyze the data to determine the extent and duration of the antagonist's blockade of morphine's analgesic effect.
In Vitro Receptor Binding Assay: Competitive Radioligand Binding
Objective: To determine the binding affinity (Ki) of CTOP and naloxone for the μ-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the μ-opioid receptor (e.g., CHO-μOR cells)
-
[³H]-DAMGO (a radiolabeled μ-opioid agonist)
-
Unlabeled DAMGO (for determining non-specific binding)
-
CTOP
-
Naloxone
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up the following for each competitor (CTOP and naloxone):
-
Total Binding: Cell membranes + [³H]-DAMGO.
-
Non-specific Binding: Cell membranes + [³H]-DAMGO + a high concentration of unlabeled DAMGO or naloxone.
-
Competitive Binding: Cell membranes + [³H]-DAMGO + increasing concentrations of the competitor (CTOP or naloxone).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Mu-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mu-opioid receptor upon activation by an agonist like morphine, and the points of action for antagonists like CTOP and naloxone.
Caption: Mu-opioid receptor signaling cascade.
Experimental Workflow: In Vivo Antagonism Study
This diagram outlines the general workflow for conducting an in vivo experiment to compare the antagonist effects of CTOP and naloxone on morphine-induced analgesia.
Caption: Workflow for in vivo antagonist studies.
Logical Relationship: Competitive Antagonism
This diagram illustrates the principle of competitive antagonism at the mu-opioid receptor.
Caption: Competitive antagonism at the μOR.
Conclusion
References
- 1. Central effects of the potent and highly selective mu opioid antagonist D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 3. Video: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]
- 4. In vivo pharmacological resultant analysis reveals noncompetitive interactions between opioid antagonists in the rat tail-withdrawal assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CTOP TFA and β-Funaltrexamine Selectivity for Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two widely used opioid receptor antagonists: CTOP TFA and β-funaltrexamine (β-FNA). The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate tool for their specific studies of the opioid system.
Overview of this compound and β-Funaltrexamine
This compound (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and highly selective competitive antagonist for the μ-opioid receptor (MOR).[1][2] Its high selectivity makes it an invaluable tool for isolating and studying MOR-mediated effects both in vitro and in vivo.[1] The trifluoroacetate (TFA) salt form is commonly used to improve the peptide's solubility and stability.
β-Funaltrexamine (β-FNA) is a derivative of naltrexone that acts as an irreversible antagonist at the μ-opioid receptor.[3] It forms a covalent bond with the receptor, leading to a long-lasting blockade.[4] However, β-FNA also exhibits reversible agonist activity at the κ-opioid receptor (KOR) and antagonist activity at the δ-opioid receptor (DOR), making its pharmacological profile more complex than that of CTOP.
Quantitative Comparison of Binding Affinity
The following table summarizes the binding affinities (Ki) of CTOP and β-FNA for the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). Lower Ki values indicate higher binding affinity.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity Profile |
| CTOP | 0.96 | >10,000 | >10,000 (very low affinity) | Highly selective for μ-opioid receptor |
| β-Funaltrexamine (β-FNA) | 2.2 | 78 | 14 | μ-preferring, with significant κ and δ activity |
Receptor Selectivity Profile
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human μ, δ, or κ opioid receptor.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).
-
Test Compounds: this compound and β-funaltrexamine.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM naloxone).
-
Instrumentation: 96-well plates, glass fiber filters, cell harvester, and a liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding), 10 µM naloxone (for non-specific binding), or varying concentrations of the test compound.
-
50 µL of the appropriate radioligand at a concentration near its Kd value.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. It is used to determine if a compound is an agonist, antagonist, or inverse agonist.
1. Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS: Radiolabeled guanosine 5'-O-(3-thiotriphosphate).
-
GDP: Guanosine 5'-diphosphate.
-
Agonist: A known full agonist for the receptor (e.g., DAMGO for MOR).
-
Test Compounds: this compound and β-funaltrexamine.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Instrumentation: 96-well filter plates, scintillation counter.
2. Procedure:
-
Membrane and Compound Preparation: Prepare dilutions of the test compounds and the standard agonist.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound (for antagonist testing, pre-incubate with membranes before adding agonist).
-
A sub-maximal concentration of the standard agonist (for antagonist testing).
-
GDP (typically 10-30 µM).
-
Membrane preparation.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through filter plates.
-
Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity.
3. Data Analysis:
-
For agonist testing, plot the [³⁵S]GTPγS binding against the log of the compound concentration to determine EC₅₀ and Emax values.
-
For antagonist testing, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log of the antagonist concentration to determine the IC₅₀. The Schild analysis can be used to determine the pA₂ value, a measure of antagonist potency.
Experimental Workflow Visualization
Conclusion
This compound and β-funaltrexamine are both valuable tools for opioid receptor research, but their distinct selectivity profiles dictate their appropriate applications.
-
This compound is the preferred antagonist for studies requiring high selectivity for the μ-opioid receptor, with minimal off-target effects at δ and κ receptors. Its competitive and reversible nature makes it suitable for a wide range of in vitro and in vivo experiments aimed at elucidating MOR-specific functions.
-
β-Funaltrexamine is a powerful tool for studies where irreversible antagonism of the μ-opioid receptor is desired. However, researchers must consider its significant activity at κ (as an agonist) and δ receptors. This complex pharmacology can be advantageous for differentiating receptor subtypes but also necessitates careful experimental design and interpretation to account for its effects on multiple targets.
References
- 1. Drug Discovery and Design: Kappa-Opioid Receptors Antagonists Inhibitors Affinity - ERN: Emerging Researchers National Conference in STEM [emerging-researchers.org]
- 2. [3H]-[H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2] ([3H]CTOP), a potent and highly selective peptide for mu opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
A Comparative Guide to the Selectivity of CTOP TFA and Norbinaltorphimine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the opioid receptor selectivity of two widely used antagonists: CTOP TFA, a selective μ-opioid receptor (MOR) antagonist, and norbinaltorphimine (nor-BNI), a selective κ-opioid receptor (KOR) antagonist. Understanding the precise selectivity profile of these pharmacological tools is crucial for the accurate interpretation of experimental results and the development of novel therapeutics targeting the opioid system.
Introduction
The opioid system, comprising the μ (mu), δ (delta), and κ (kappa) opioid receptors, plays a pivotal role in a multitude of physiological and pathological processes, including pain, mood, reward, and addiction. Selective antagonists are indispensable for dissecting the specific functions of each receptor subtype. CTOP and norbinaltorphimine are two such critical tools, each exhibiting a strong preference for a particular opioid receptor. This guide summarizes their binding affinities, presents detailed experimental methodologies for assessing selectivity, and illustrates the relevant signaling pathways.
Data Presentation: Quantitative Comparison of Binding Affinity
The selectivity of an antagonist is quantitatively expressed by its binding affinity (Ki) for different receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for CTOP and norbinaltorphimine at the μ, δ, and κ opioid receptors.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| CTOP | μ (mu) | 1.3 | [1] |
| δ (delta) | 5600 | [1] | |
| κ (kappa) | >10000 | [1] | |
| Norbinaltorphimine | μ (mu) | 18.2 | [2] |
| δ (delta) | 39 | [2] | |
| κ (kappa) | 0.13 |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue preparation). The data presented here are from studies providing a comprehensive selectivity profile.
Based on the data, CTOP demonstrates high selectivity for the μ-opioid receptor, with over 4000-fold greater affinity for the μ receptor compared to the δ receptor and even lower affinity for the κ receptor. Norbinaltorphimine exhibits high affinity and selectivity for the κ-opioid receptor. It has a significantly higher affinity for the κ receptor compared to both the μ and δ receptors.
Experimental Protocols
The determination of antagonist selectivity relies on robust and well-defined experimental protocols. The most common method is the radioligand binding assay.
Radioligand Binding Assay Protocol
This protocol outlines a typical competition binding assay to determine the Ki of a test compound (e.g., this compound or norbinaltorphimine) for a specific opioid receptor subtype.
1. Materials:
-
Receptor Source: Cell membranes prepared from cultured cells (e.g., CHO or HEK293 cells) stably expressing a specific human opioid receptor subtype (μ, δ, or κ).
-
Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the receptor of interest.
-
For μ-receptors: [³H]DAMGO
-
For δ-receptors: [³H]Naltrindole
-
For κ-receptors: [³H]U69,593
-
-
Test Compound: this compound or norbinaltorphimine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM naloxone).
-
Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold incubation buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.
-
Competition: Receptor membranes + radioligand + increasing concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs). Their activation (or antagonism) modulates downstream signaling cascades. The following diagrams illustrate the general signaling pathway and the distinct consequences of antagonizing the μ- and κ-opioid receptors.
Caption: General Opioid Receptor Signaling Pathway.
Caption: Effects of Selective Opioid Receptor Antagonism.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the selectivity profile of an opioid receptor antagonist.
Caption: Experimental Workflow for Selectivity Profiling.
Conclusion
This compound and norbinaltorphimine are highly selective antagonists for the μ- and κ-opioid receptors, respectively. Their distinct selectivity profiles, as determined by robust experimental methods like radioligand binding assays, make them invaluable tools for opioid research. A thorough understanding of their binding affinities and the signaling pathways they modulate is essential for the accurate design and interpretation of pharmacological studies and for the advancement of drug discovery efforts in the opioid field.
References
DAMGO Competition Assay with CTOP TFA: A Comparative Guide for Mu-Opioid Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of CTOP TFA in a DAMGO competition assay against other common mu-opioid receptor antagonists. The content is supported by experimental data and detailed protocols to aid in the design and interpretation of binding affinity studies.
The mu-opioid receptor, a key target in pain management and addiction research, is potently activated by the synthetic peptide agonist [D-Ala2, N-MePhe4, Gly5-ol]-enkephalin (DAMGO). Understanding the competitive binding of antagonists to this receptor in the presence of a selective agonist like DAMGO is crucial for characterizing the potency and selectivity of new chemical entities. This guide focuses on the performance of the selective antagonist this compound (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2), and compares it with other widely used antagonists such as naloxone, naltrexone, and β-funaltrexamine (β-FNA).
Comparative Analysis of Mu-Opioid Receptor Antagonists
The binding affinity of an antagonist to the mu-opioid receptor is typically determined through a competition binding assay. In this assay, the antagonist competes with a radiolabeled ligand, often the agonist [³H]DAMGO, for binding to the receptor. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From this, the inhibition constant (Ki) can be calculated, which represents the affinity of the antagonist for the receptor. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities (Ki) of CTOP, naloxone, naltrexone, and β-funaltrexamine for the mu-opioid receptor in competition with a mu-selective agonist. It is important to note that experimental conditions can influence these values.
| Antagonist | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |
| This compound | [³H]DAMGO | Rat Brain | 1.1 | [1] |
| Naloxone | [³H]DAMGO | Human Recombinant MOR | 1.518 | [2] |
| Naltrexone | [³H]DAMGO | CHO cells expressing human mu receptor | 0.3 | [3] |
| β-Funaltrexamine (β-FNA) | [³H]DAMGO | Cell lines expressing mu-opioid receptor | 0.33 | [4] |
Note: The Ki values presented are from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a relative measure of the antagonists' potencies.
Experimental Protocol: DAMGO Competition Binding Assay
This protocol outlines a standard radioligand competition binding assay to determine the binding affinity of antagonists for the mu-opioid receptor using [³H]DAMGO.
Materials:
-
Membrane preparation containing mu-opioid receptors (e.g., from rat brain or cells expressing the recombinant human receptor).
-
[³H]DAMGO (specific activity ~30-60 Ci/mmol).
-
This compound and other unlabeled antagonist compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of approximately 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 1 mL:
-
50 µL of various concentrations of the unlabeled antagonist (e.g., this compound) or vehicle (for total binding).
-
50 µL of [³H]DAMGO at a final concentration close to its Kd (typically 1-2 nM).[2]
-
100 µL of membrane preparation.
-
To determine non-specific binding, a separate set of tubes should contain a high concentration of a non-radiolabeled agonist like unlabeled DAMGO or naloxone (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Mu-Opioid Receptor Signaling Pathway
Activation of the mu-opioid receptor by an agonist like DAMGO initiates a cascade of intracellular signaling events. The receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).
References
- 1. Opioid antagonism in humans: a primer on optimal dose and timing for central mu-opioid receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Specificity of CTOP: A Comparative Guide for Researchers
For researchers investigating the intricacies of the mu-opioid receptor (MOR) system, the peptide antagonist CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) has long been a tool of choice. Its high potency and selectivity for the MOR have made it invaluable for elucidating the receptor's role in pain, addiction, and other physiological processes.[1][2] However, a critical aspect often overlooked in in vivo studies is the potential confounding effect of its trifluoroacetate (TFA) counterion, a remnant of the solid-phase peptide synthesis and purification process. This guide provides a comprehensive comparison of CTOP with alternative MOR antagonists, emphasizing the importance of validating its in vivo specificity and offering experimental protocols to mitigate potential artifacts introduced by TFA.
The Trifluoroacetate (TFA) Conundrum
While often considered biologically inert, emerging evidence suggests that TFA is a bioactive molecule that can elicit a range of physiological effects.[3] Studies have shown that TFA can influence cell proliferation, modulate receptor activity, and even trigger immune responses through the trifluoroacetylation of endogenous proteins.[3] For peptides intended for in vivo use, regulatory guidelines for Active Pharmaceutical Ingredients (APIs) recommend that TFA levels be below 0.1%.[4] Given that synthetic peptides are typically delivered as TFA salts, the presence of this counterion can introduce experimental variability and potentially lead to misinterpretation of results. Therefore, for rigorous in vivo studies, it is best practice to exchange the TFA counterion for a more biocompatible one, such as hydrochloride (HCl) or acetate.
Comparison of Mu-Opioid Receptor Antagonists
The following tables provide a comparative overview of CTOP and other commonly used MOR antagonists. It is important to note that the data presented are compiled from various studies and experimental conditions may differ.
Table 1: In Vitro Binding Affinity and Selectivity
| Antagonist | Receptor Binding Affinity (Ki, nM) | Selectivity Profile |
| CTOP | μ: 0.96, δ: >10,000 | Highly selective for μ over δ receptors. |
| CTAP | IC50 (μ): 3.5 | >1200-fold selective for μ over δ and somatostatin receptors. |
| Naloxone | μ: 1.52 | High affinity for μ, but also significant affinity for κ and δ receptors. |
| β-Funaltrexamine (β-FNA) | High affinity for μ | Irreversible antagonist for μ receptors, also interacts with κ receptors. |
Table 2: In Vivo Potency and Characteristics
| Antagonist | In Vivo Potency (Antagonism of Morphine) | Key Characteristics |
| CTOP | More potent than naloxone on a molar basis (i.c.v.). | Potent and selective reversible antagonist. When administered alone to drug-naive mice, it did not cause antinociception or changes in body weight or temperature. |
| CTAP | Apparent pA2: 9.0 (vs. morphine, i.c.v.). | Potent, selective, and brain-penetrant reversible antagonist. |
| Naloxone | Apparent pA2: 8.37 (vs. morphine, i.v. in humans). | Non-selective, short-acting reversible antagonist. The gold standard for treating opioid overdose. |
| β-Funaltrexamine (β-FNA) | ID50: 12.1 mg/kg (vs. morphine analgesia). | Long-acting, irreversible antagonist. Useful for studies involving receptor inactivation. |
Experimental Protocols
To ensure the specificity of CTOP's effects in vivo and to account for potential off-target effects of the TFA counterion, the following experimental design is recommended.
Protocol 1: Validating CTOP Specificity and Controlling for TFA Effects
Objective: To determine if the observed in vivo effect is due to MOR antagonism by CTOP and not an off-target effect of the peptide or its TFA counterion.
Materials:
-
CTOP (TFA salt)
-
CTOP (HCl or acetate salt - prepared via salt exchange)
-
Vehicle (e.g., saline)
-
TFA solution (at a concentration equivalent to that in the CTOP-TFA administration)
-
MOR agonist (e.g., morphine)
-
Test animals (e.g., mice or rats)
Procedure:
-
Preparation of Test Articles:
-
Perform a salt exchange procedure to convert CTOP-TFA to CTOP-HCl or CTOP-acetate. A common method involves dissolving the peptide in a dilute HCl solution and lyophilizing, repeating the process multiple times.
-
Prepare solutions of CTOP-TFA, CTOP-HCl, vehicle, and TFA in the appropriate vehicle. The concentration of the TFA control solution should match the molar concentration of TFA present in the highest dose of CTOP-TFA administered.
-
-
Animal Groups:
-
Group 1: Vehicle + Agonist
-
Group 2: TFA solution + Agonist
-
Group 3: CTOP-TFA + Agonist
-
Group 4: CTOP-HCl + Agonist
-
Group 5: CTOP-HCl alone (to test for intrinsic activity)
-
-
Administration and Behavioral Testing:
-
Administer the respective antagonist, vehicle, or control solution at a set time before the MOR agonist.
-
Administer the MOR agonist (e.g., morphine).
-
Perform the relevant behavioral assay (e.g., tail-flick test for analgesia, locomotor activity).
-
-
Data Analysis:
-
Compare the agonist's effect in the presence of the vehicle with its effect in the presence of CTOP-TFA and CTOP-HCl. A specific antagonist effect should be observed as a rightward shift in the agonist's dose-response curve.
-
Compare the results from the CTOP-TFA and CTOP-HCl groups. Similar antagonist potency would suggest minimal confounding effects of TFA in this specific assay.
-
The TFA control group should show no significant difference from the vehicle group. Any observed effect in the TFA group would indicate a direct biological effect of the counterion.
-
The "CTOP-HCl alone" group should show no significant effect, confirming the absence of intrinsic agonist or inverse agonist activity at the tested dose.
-
Visualizing Pathways and Workflows
To better understand the molecular interactions and the experimental logic, the following diagrams are provided.
Caption: Mu-Opioid Receptor (MOR) Signaling Cascade.
Caption: Experimental Workflow for In Vivo Validation.
References
- 1. Discriminative and analgesic effects of mu and kappa opioids: in vivo pA2 analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central effects of the potent and highly selective mu opioid antagonist D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu opioid receptor antagonists: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of CTOP TFA: A Comparative Guide to Opioid Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise interaction of a ligand with its target receptor is paramount. This guide provides a detailed comparison of the cross-reactivity of the selective mu-opioid receptor (MOR) antagonist, CTOP TFA, with other opioid receptors, supported by experimental data and methodologies.
CTOP, a cyclic octapeptide analog of somatostatin, is widely recognized as a potent and highly selective antagonist for the mu-opioid receptor (MOR).[1][2] Its utility in research lies in its ability to specifically block MOR-mediated effects, thereby helping to elucidate the role of this receptor in various physiological and pathological processes.[1][2] However, a comprehensive understanding of its potential interactions with delta-opioid receptors (DOR) and kappa-opioid receptors (KOR) is crucial for the accurate interpretation of experimental results.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of CTOP for the mu-opioid receptor is quantitatively demonstrated through radioligand binding assays. These experiments measure the affinity of a compound for a specific receptor by determining its ability to displace a radioactively labeled ligand that is known to bind to that receptor. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is a direct measure of binding affinity, with lower values indicating a stronger interaction.
Experimental data reveals a significant difference in CTOP's affinity for the mu-opioid receptor compared to the delta and kappa subtypes.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |
| Mu (μ) | [3H]CTOP | Kd | 1.1 | [1] |
| Various μ-agonists/antagonists | IC50 | 0.2 - 2.4 | ||
| Delta (δ) | DPDPE (δ-agonist) | IC50 | 234 - 3631 | |
| ICI 174,864 (δ-antagonist) | IC50 | 234 - 3631 | ||
| Kappa (κ) | U 69,593 (κ-agonist) | IC50 | 234 - 3631 |
Table 1: Comparative Binding Affinities of CTOP at Opioid Receptors. Kd represents the dissociation constant, a measure of the affinity of CTOP for the mu-opioid receptor. IC50 values represent the concentration of a competing ligand required to displace 50% of the specific binding of [3H]CTOP.
The data clearly indicates that CTOP binds to the mu-opioid receptor with high, nanomolar affinity. In stark contrast, its affinity for both delta and kappa opioid receptors is significantly lower, with IC50 values in the micromolar range, demonstrating a high degree of selectivity for the mu-opioid receptor.
Experimental Protocols
To ensure the reproducibility and validity of these findings, it is essential to understand the underlying experimental methodologies.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding sites.
Objective: To determine the binding affinity (Ki) of CTOP for mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing a single type of opioid receptor (mu, delta, or kappa).
-
Radiolabeled ligands specific for each receptor (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U69,593 for KOR).
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of CTOP.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the CTOP concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., GTPγS Binding Assay)
Functional assays measure the consequence of ligand binding, such as the activation of G-proteins. As an antagonist, CTOP's activity is measured by its ability to inhibit the functional response induced by an agonist.
Objective: To determine the functional potency (IC50) of CTOP in inhibiting agonist-stimulated G-protein activation at mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes expressing a single type of opioid receptor.
-
A specific agonist for each receptor (e.g., DAMGO for MOR, DPDPE for DOR, U50,588H for KOR).
-
This compound at various concentrations.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Assay buffer containing GDP.
Procedure:
-
Pre-incubate the cell membranes with a fixed concentration of the respective agonist and varying concentrations of CTOP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate to allow for G-protein activation and [35S]GTPγS binding.
-
Terminate the reaction and separate bound from unbound [35S]GTPγS by filtration.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the percentage of agonist-stimulated [35S]GTPγS binding against the logarithm of the CTOP concentration.
-
Determine the IC50 value, which represents the concentration of CTOP required to inhibit 50% of the agonist-induced response.
References
CTOP TFA: A Comparative Guide for Mu-Opioid Receptor Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of opioid research, the precise validation of receptor function is paramount. The selection of a suitable antagonist is a critical step in characterizing the activity of agonists and elucidating the physiological roles of opioid receptors. This guide provides a comprehensive comparison of CTOP TFA (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2), a potent and selective mu-opioid receptor (MOR) antagonist, with other commonly used antagonists, Naloxone and Naltrexone. This objective analysis, supported by experimental data, is intended to assist researchers in making informed decisions for their receptor validation studies.
Performance Comparison: this compound vs. Alternatives
This compound distinguishes itself through its high selectivity for the mu-opioid receptor over delta and kappa-opioid receptors. This specificity is crucial for isolating and studying MOR-mediated effects without the confounding influence of other opioid receptor subtypes.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and antagonist potencies (IC50) of CTOP, Naloxone, and Naltrexone for the three main opioid receptor subtypes. Lower Ki and IC50 values indicate higher affinity and potency, respectively.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor | Selectivity (μ vs. δ) | Selectivity (μ vs. κ) |
| CTOP | 0.96[1] | >10,000[1] | - | >10,416-fold | - |
| Naloxone | 1.2 - 2.5 | 25 - 50 | 15 - 30 | ~10-42-fold | ~6-25-fold |
| Naltrexone | 0.2 - 0.6 | 10 - 20 | 1 - 5 | ~17-100-fold | ~1.7-25-fold |
Data for Naloxone and Naltrexone are compiled from multiple sources and represent a general range. A higher selectivity ratio indicates a greater preference for the mu-opioid receptor.
Table 2: In Vivo Antagonist Potency against Morphine-Induced Analgesia
| Antagonist | Potency Comparison | Animal Model | Assay |
| CTOP | More potent than Naloxone on a molar basis[2] | Mice | Tail-flick test[2] |
| Naloxone | Standard of comparison | Mice | Tail-flick test[2] |
| Naltrexone | Generally more potent than Naloxone | - | - |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental context, the following diagrams illustrate the mu-opioid receptor signaling pathway and a typical workflow for receptor validation using a competitive binding assay.
Mu-Opioid Receptor Signaling Pathway
Competitive Binding Assay Workflow
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of CTOP, Naloxone, and Naltrexone for the mu-opioid receptor.
Materials:
-
Cell membranes expressing the mu-opioid receptor (e.g., from CHO-K1 cells stably expressing the human MOR)
-
Radiolabeled mu-opioid agonist (e.g., [³H]DAMGO)
-
Unlabeled antagonists: this compound, Naloxone hydrochloride, Naltrexone hydrochloride
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled antagonists (CTOP, Naloxone, Naltrexone) in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
A fixed concentration of the radiolabeled agonist (e.g., 1 nM [³H]DAMGO).
-
Varying concentrations of the unlabeled antagonist or vehicle (for total binding).
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
-
For non-specific binding determination, add a high concentration of a non-radiolabeled agonist (e.g., 10 µM DAMGO) in separate wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Antagonism of Morphine-Induced Analgesia (Tail-Flick Test)
Objective: To compare the in vivo antagonist potency of CTOP, Naloxone, and Naltrexone against the analgesic effect of morphine.
Materials:
-
Male ICR mice (or other suitable strain)
-
Morphine sulfate
-
This compound, Naloxone hydrochloride, Naltrexone hydrochloride
-
Saline solution (0.9% NaCl)
-
Tail-flick analgesia meter
-
Animal handling and injection equipment
Procedure:
-
Acclimatize the mice to the experimental room and handling procedures.
-
Determine the baseline tail-flick latency for each mouse by applying a focused beam of heat to the tail and measuring the time until the tail is withdrawn. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Administer the antagonist (CTOP, Naloxone, or Naltrexone) or vehicle (saline) via the desired route (e.g., intracerebroventricularly for CTOP, intraperitoneally for Naloxone/Naltrexone) at various doses.
-
After a specific pretreatment time (e.g., 15 minutes), administer a standard dose of morphine (e.g., 5 mg/kg, subcutaneous).
-
At the time of peak morphine effect (e.g., 30 minutes post-injection), measure the tail-flick latency again.
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE in the antagonist-pretreated groups to the morphine-only control group.
-
Determine the dose of each antagonist required to reduce the analgesic effect of morphine by 50% (AD50).
-
Compare the AD50 values to determine the relative potencies of the antagonists.
-
Conclusion
This compound emerges as a highly valuable pharmacological tool for the validation of mu-opioid receptor activity, particularly in studies where receptor subtype selectivity is paramount. Its superior selectivity for the MOR over delta and kappa receptors minimizes the potential for off-target effects, allowing for a more precise investigation of MOR-mediated signaling and function. While Naloxone and Naltrexone remain effective and widely used non-selective antagonists, the high specificity of this compound makes it an indispensable reagent for researchers aiming to dissect the intricate pharmacology of the mu-opioid system. The choice of antagonist will ultimately depend on the specific experimental goals, with this compound being the preferred option for studies demanding the highest level of mu-opioid receptor selectivity.
References
A Comparative Guide to Peptide and Non-Peptide Mu-Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of peptide and non-peptide mu-opioid receptor (MOR) antagonists, focusing on their performance characteristics supported by experimental data. The information is intended to assist researchers in selecting appropriate tools for their studies and to provide a comprehensive overview for those involved in the development of novel opioid receptor modulators.
Introduction
The μ-opioid receptor, a G-protein coupled receptor (GPCR), is the primary target for opioid analgesics like morphine. However, its activation also mediates undesirable side effects such as respiratory depression, tolerance, and dependence[1][2]. Mu-opioid antagonists are critical tools for studying the physiological and pharmacological roles of the MOR and are clinically used to reverse opioid overdose and manage opioid addiction[1][3]. These antagonists can be broadly classified into two major categories: traditional non-peptide antagonists, which are typically small molecules, and peptide-based antagonists. This guide will delve into a detailed comparison of these two classes, examining their binding affinities, functional potencies, pharmacokinetic profiles, and the experimental methodologies used for their characterization.
Mechanism of Action
Both peptide and non-peptide mu-opioid antagonists act primarily by competitively binding to the orthosteric site of the MOR, thereby preventing endogenous or exogenous opioid agonists from binding and activating the receptor[3]. Upon agonist binding, the MOR typically couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channel activity. Antagonists block these downstream signaling events by stabilizing an inactive conformation of the receptor.
While the primary mechanism is competitive antagonism, some antagonists may exhibit neutral antagonism, having no effect on the basal activity of the receptor, while others can act as inverse agonists, reducing the constitutive activity of the receptor in the absence of an agonist.
Quantitative Comparison of Mu-Opioid Antagonists
The following tables summarize key quantitative data for representative non-peptide (Naloxone, Naltrexone) and peptide (CTAP, CTOP) mu-opioid antagonists. Data from various sources are presented to provide a comprehensive overview; however, direct comparison is most accurate when data is derived from the same study under identical experimental conditions.
Table 1: Comparative Binding Affinities (Ki) at the Mu-Opioid Receptor
| Antagonist | Chemical Class | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| Naloxone | Non-peptide | 1.52 ± 0.07 | [3H]-DAMGO | Recombinant human MOR | |
| 1.1 | [3H]-Diprenorphine | Not Specified | |||
| Naltrexone | Non-peptide | 0.34 | [3H]-Naloxone | Mu-opioid receptor | |
| 0.24 - 0.3 | [3H]-Diprenorphine | Not Specified | |||
| CTAP | Peptide | 1.1 ± 0.2 | [3H]-DAMGO | Rat brain membranes | |
| CTOP | Peptide | 2.4 ± 0.4 | [3H]-DAMGO | Rat brain membranes |
Table 2: Comparative Functional Antagonist Potency (IC50 / pA2)
| Antagonist | Chemical Class | IC50 (nM) | pA2 | Assay | Reference |
| Naloxone | Non-peptide | 5.93 ± 0.25 | [3H]-DAMGO competition | ||
| Naltrexone | Non-peptide | - | 8.5 - 8.9 | in vivo tail-withdrawal | |
| CTAP | Peptide | 3.5 | Not Specified | ||
| - | 9.0 | in vivo tail-withdrawal | |||
| CTOP | Peptide | - | 8.9 | in vivo tail-withdrawal |
Table 3: Comparative Pharmacokinetic Properties
| Antagonist | Chemical Class | Half-life (t1/2) | Bioavailability | Route of Admin. | Reference |
| Naloxone | Non-peptide | ~1-2 hours | ~2% (oral), 47-51% (intranasal) | IV, IM, IN | |
| Naltrexone | Non-peptide | ~4 hours (oral) | 5-40% (oral) | Oral, IM | |
| CTAP | Peptide | Shorter than non-peptides (generally) | Low oral bioavailability | IV, ICV | |
| CTOP | Peptide | Shorter than non-peptides (generally) | Low oral bioavailability | IV, ICV |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
References
A Comparative Analysis of the In Vivo Potency of Opioid Antagonists
For researchers, scientists, and drug development professionals, understanding the relative potency and efficacy of opioid antagonists is critical for advancing preclinical and clinical research. This guide provides an objective comparison of commonly used opioid antagonists—naloxone, naltrexone, and nalmefene—supported by experimental data from in vivo studies.
This document summarizes quantitative potency data, details key experimental methodologies for assessing antagonist activity, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: In Vivo Potency of Opioid Antagonists
The in vivo potency of an opioid antagonist is a measure of its ability to counteract the effects of an opioid agonist. This is often quantified by determining the dose of the antagonist required to produce a 50% inhibition of the agonist's effect, known as the ED50 or ID50. The following table summarizes the antagonist potency of naloxone, naltrexone, and nalmefene in various animal models and assays.
| Antagonist | Agonist | Assay | Animal Model | Potency (ID50/ED50) mg/kg | Reference |
| Nalmefene | Morphine | Locomotor Activity | ICR Mice | 0.014 (0.007-0.027) | [1] |
| Naltrexone | Fentanyl | Analgesia (Tail-flick) | Mice | Not explicitly stated, but order of potency was Naltrexone > Naloxone > 6β-naltrexol | [2] |
| Naloxone | Fentanyl | Analgesia (Tail-flick) | Mice | Not explicitly stated, but order of potency was Naltrexone > Naloxone > 6β-naltrexol | [2] |
| Naltrexone | Fentanyl | Lethality | Mice | 1.18 (0.69–1.95) | [2] |
| Naloxone | Fentanyl | Lethality | Mice | 7.19 (4.60–11.22) | [2] |
Note: Direct comparison of potency values across different studies should be done with caution due to variations in experimental conditions, including the specific agonist used, the endpoint measured, and the animal strain.
Key Findings from Preclinical Studies
Nalmefene has been shown to be a potent opioid antagonist, similar in its in vivo pharmacology to naloxone and naltrexone. It effectively antagonizes morphine-induced effects and can precipitate withdrawal in morphine-dependent mice. One study noted that nalmefene has a slower onset and longer duration of action compared to naloxone and naltrexone.
In a study comparing naltrexone, naloxone, and 6β-naltrexol in antagonizing fentanyl-induced effects, the order of potency for blocking analgesia was naltrexone > naloxone > 6β-naltrexol. A similar order of potency was observed for blocking fentanyl-induced lethality.
Experimental Protocols
The assessment of in vivo opioid antagonist potency relies on well-established behavioral assays in animal models. These tests measure the ability of an antagonist to reverse or block the effects of an opioid agonist, typically analgesia.
Tail-Flick Test
The tail-flick test is a common method used to measure the pain response in animals and assess the effectiveness of analgesics. The test involves applying a heat source to the animal's tail and measuring the time it takes for the animal to flick its tail away.
Procedure:
-
A heat source, often an intense light beam, is focused on the animal's tail.
-
A timer starts simultaneously with the application of heat.
-
The time taken for the animal to flick its tail is recorded as the latency.
-
This latency is a measure of the pain threshold.
-
To test an antagonist, an opioid agonist is first administered to produce analgesia (a longer latency). Subsequently, the antagonist is administered, and the reduction in latency is measured.
Hot-Plate Test
Similar to the tail-flick test, the hot-plate test is used to evaluate the efficacy of analgesics by observing the animal's reaction to a thermal stimulus. This test is particularly sensitive to centrally acting analgesics.
Procedure:
-
The animal is placed on a heated surface maintained at a constant temperature.
-
The time until the animal exhibits a pain response, such as licking its paws or jumping, is recorded as the latency.
-
This latency indicates the pain threshold.
-
The effect of an opioid antagonist is determined by its ability to reverse the increase in latency caused by an opioid agonist.
Acetic Acid-Induced Writhing Test
The writhing test is a chemical pain model used to screen for analgesic drugs. It involves inducing a visceral pain response by injecting an irritant, such as acetic acid, into the peritoneal cavity of a mouse.
Procedure:
-
A dilute solution of acetic acid is injected intraperitoneally into a mouse.
-
This induces a characteristic writhing behavior, which includes contractions of the abdomen and stretching of the hind limbs.
-
The number of writhes is counted over a specific period.
-
To test an antagonist, it is administered prior to the opioid agonist, and the ability of the agonist to reduce the number of writhes is assessed. The antagonist's effect is seen as a restoration of the writhing response.
Signaling Pathways and Experimental Workflow
Opioid Receptor Signaling Pathway
Opioid antagonists exert their effects by blocking the action of agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). The primary mechanism involves competitive binding to the receptor, thereby preventing the agonist from binding and initiating downstream signaling cascades.
Caption: Opioid antagonist blocks agonist binding to the receptor.
Experimental Workflow for In Vivo Potency Assessment
The general workflow for determining the in vivo potency of an opioid antagonist involves a series of sequential steps, from animal preparation to data analysis.
Caption: Workflow for in vivo opioid antagonist potency testing.
References
CTOP TFA: A Comparative Guide to its Efficacy Against Novel Synthetic Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the selective μ-opioid receptor antagonist, CTOP TFA, against novel synthetic opioids (NSOs). The content is designed to offer an objective analysis supported by available experimental data to aid in research and drug development.
Executive Summary
CTOP is a potent and highly selective antagonist of the μ-opioid receptor (MOR), a primary target for both traditional opioids and novel synthetic opioids.[1] While direct comparative studies on the efficacy of CTOP against a wide spectrum of NSOs are limited, existing data on its high affinity for the MOR suggests its potential as a valuable research tool and a benchmark for antagonist development. This guide synthesizes available data on CTOP's binding affinity and compares it with that of the widely used antagonist, naloxone, and various NSOs. Detailed experimental protocols and relevant signaling pathways are also provided to offer a comprehensive resource for researchers.
Comparative Efficacy: Quantitative Data
The following table summarizes the binding affinity (Ki) of CTOP, naloxone, and several novel synthetic opioids for the μ-opioid receptor. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
| Compound | Receptor | Ki (nM) | Reference |
| CTOP | μ-opioid | 0.96 | |
| Naloxone | μ-opioid | ~1-2 | [2] |
| Fentanyl | μ-opioid | 0.380 - 1.35 | [3] |
| Carfentanil | μ-opioid | 0.22 | |
| Ortho-fluorofuranyl fentanyl | μ-opioid | 0.099 | |
| 3-Furanyl fentanyl | μ-opioid | 0.442 | |
| Meta-fluorofentanyl | μ-opioid | 0.56 | |
| Para-methoxyfuranyl fentanyl | μ-opioid | 0.8 | |
| Para-methylcyclopropyl fentanyl | μ-opioid | 1.77 | |
| Alpha′-methyl butyryl fentanyl | μ-opioid | 2.13 | |
| Isovaleryl fentanyl | μ-opioid | 2.43 | |
| 2′,5′-dimethoxyfentanyl | μ-opioid | 3.65 | |
| Acrylfentanyl | μ-opioid | - | |
| Morphine | μ-opioid | 0.682 |
Note: A lower Ki value indicates a higher binding affinity. The data for NSOs are provided to illustrate their high affinity for the μ-opioid receptor. Direct, head-to-head studies comparing the antagonist potency of CTOP against these NSOs are needed for a conclusive assessment of its efficacy.
In vivo studies in mice have demonstrated that CTOP is more potent than naloxone on a molar basis in antagonizing the analgesic and hypermotility effects of morphine. Furthermore, in morphine-dependent animals, CTOP was found to be 10-400 times more potent than naloxone in precipitating withdrawal symptoms. While these findings highlight the potent antagonist activity of CTOP against a classic opioid, similar in vivo comparative studies against NSOs are not yet available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the efficacy of opioid receptor antagonists.
In Vitro Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., CTOP) to displace a radiolabeled ligand from the μ-opioid receptor.
Materials:
-
Cell membranes from cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells).
-
Radiolabeled ligand (e.g., [³H]DAMGO, a potent μ-opioid agonist).
-
Test compound (CTOP).
-
Non-specific binding control (e.g., a high concentration of an unlabeled opioid like naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand.
-
After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vivo Analgesia Models (e.g., Tail-Flick Test)
This method is used to assess the in vivo antagonist activity of a compound against an opioid-induced analgesic effect.
Objective: To determine the ability of an antagonist (e.g., CTOP) to reverse the antinociceptive effect of an opioid agonist.
Materials:
-
Male mice or rats.
-
Opioid agonist (e.g., morphine or a novel synthetic opioid).
-
Antagonist (CTOP).
-
Tail-flick apparatus (a device that applies a radiant heat source to the animal's tail).
Procedure:
-
Establish a baseline tail-flick latency for each animal by measuring the time it takes for the animal to withdraw its tail from the heat source.
-
Administer the opioid agonist to a group of animals.
-
At the time of peak analgesic effect of the agonist, administer the antagonist (CTOP) at various doses to different subgroups.
-
At a predetermined time after antagonist administration, measure the tail-flick latency again.
-
The dose of the antagonist that reduces the analgesic effect of the agonist by 50% (ED50) is calculated. This provides a measure of the antagonist's in vivo potency.
-
A control group receiving the agonist and a vehicle instead of the antagonist is included to confirm the analgesic effect of the agonist.
Signaling Pathways and Experimental Workflow
Mu-Opioid Receptor Signaling Pathway
Activation of the μ-opioid receptor by an agonist initiates a cascade of intracellular events. CTOP, as a competitive antagonist, blocks these downstream effects by preventing agonist binding.
Caption: Mu-Opioid Receptor Signaling Pathway.
Experimental Workflow for Determining Antagonist Efficacy
The following diagram illustrates a typical workflow for evaluating the efficacy of an antagonist like CTOP.
Caption: Experimental Workflow for Antagonist Efficacy.
Conclusion
This compound is a potent and selective μ-opioid receptor antagonist with a high binding affinity. While in vivo data demonstrates its superior potency over naloxone in reversing morphine-induced effects, there is a significant gap in the literature regarding its direct comparative efficacy against the growing class of novel synthetic opioids. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to conduct such crucial comparative studies. Further research is imperative to fully elucidate the therapeutic and research potential of CTOP in the context of the ongoing opioid crisis driven by potent NSOs.
References
Safety Operating Guide
Proper Disposal of CTOP TFA: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) Trifluoroacetate (TFA). This guide provides procedural, step-by-step guidance to ensure the safe management of this chemical within a laboratory setting, targeting researchers, scientists, and drug development professionals. The disposal protocol is primarily dictated by the hazardous nature of Trifluoroacetic Acid.
Immediate Safety and Handling Precautions
Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin burns and eye damage.[1][2] Vapors are harmful if inhaled and can irritate the respiratory tract.[3][4] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling CTOP TFA. This includes:
-
Gloves: Chemical-resistant gloves are mandatory. For low-volume applications, nitrile gloves may be sufficient, but for higher volumes (>500 mL), heavy-duty gloves such as butyl rubber or Viton are recommended.
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
Handling:
-
All handling of this compound should be conducted inside a properly functioning chemical fume hood to minimize inhalation of vapors.
-
Avoid contact with skin and eyes.
-
Ensure containers are kept tightly closed when not in use.
-
When diluting, always add acid to water, never the other way around.
Storage Procedures
Proper storage is crucial to prevent accidents and degradation of the chemical.
| Storage Guideline | Specification |
| Container | Store in the original, tightly sealed container. Do not use metal containers. |
| Location | Store in a cool, dry, well-ventilated area, such as an acid cabinet under a fume hood. |
| Segregation | Store away from incompatible materials, including bases, oxidizers, hydrides, and metals. |
| Labeling | Ensure all containers are clearly labeled with the full chemical name. Avoid abbreviations. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the hazard.
| Spill Size | Action |
| Minor Spill (<500 mL) | * Alert others in the area. * Use appropriate PPE. * Absorb the spill with an inert material like vermiculite or sand. * Collect the waste in a clearly labeled, sealed container for hazardous waste disposal. * Contact your institution's Environmental Health & Safety (EH&S) department for assistance. |
| Major Spill (>500 mL) | * Evacuate the area immediately. * Activate the fire alarm and call 911 or your local emergency number. * Do not attempt to clean up a large spill yourself. |
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, using an emergency shower if necessary. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
This compound Disposal Workflow
The proper disposal of this compound is a critical step in laboratory safety and environmental responsibility. Under no circumstances should this compound or its waste be poured down the drain. All waste containing this chemical must be treated as hazardous waste.
Caption: A workflow diagram illustrating the step-by-step procedure for the safe collection and disposal of this compound waste.
Detailed Disposal Protocol
-
Waste Collection:
-
Designate a specific, compatible container for all this compound waste. This includes the chemical itself, as well as any contaminated items such as pipette tips, gloves, and absorbent materials.
-
The container must be in good condition and have a tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "Trifluoroacetic Acid". Do not use abbreviations.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Ensure the waste is segregated from incompatible materials such as bases, oxidizers, and metals.
-
-
Arranging for Disposal:
-
Once the waste container is approximately 80% full, arrange for its disposal through your institution's EH&S department. This is typically done by submitting a chemical waste collection request form.
-
-
Decontamination:
-
Equipment that has come into contact with this compound can be decontaminated with a thorough water rinse or a dilute aqueous bicarbonate solution.
-
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet (SDS) for the most accurate and detailed information.
References
Personal protective equipment for handling CTOP TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CTOP (trifluoroacetate salt). The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting. The primary hazard associated with CTOP TFA is the trifluoroacetate component, which is a strong acid and requires careful management.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Volume Considerations |
| Hand Protection | Chemical-resistant gloves are mandatory.[1] | For low volumes, nitrile gloves are recommended. For high volumes (>500 mL), heavy-duty gloves such as butyl rubber or Viton are required.[1] |
| Eye Protection | ANSI-approved, properly fitting chemical splash goggles are required.[1] | A face shield may be necessary for high-volume applications (>500 mL).[1] |
| Skin and Body | A properly sized laboratory coat, fully buttoned, must be worn.[1] Full-length pants and closed-toe shoes are mandatory. | For high-volume applications (>500 mL), a chemical-resistant apron may be required. |
| Respiratory | Work should be conducted in a properly functioning chemical fume hood. If use outside a fume hood is unavoidable, a respiratory protection analysis is needed. | A full-face respirator may be necessary if working outside of a fume hood. |
Experimental Protocol: Safe Handling of this compound
Adherence to the following step-by-step protocol is critical for the safe handling of this compound.
1. Engineering Controls and Preparation:
-
Always handle this compound inside a properly functioning and certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling and Use:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhaling any vapors or mists.
-
When diluting, always add the acid to water, never the other way around.
-
Change gloves immediately if they become contaminated. Double gloving is recommended for added protection.
3. Storage:
-
Store this compound in a tightly closed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, oxidizing agents, and metals.
-
Store in an acid-compatible cabinet.
4. Hygiene:
-
Wash hands thoroughly with soap and water before breaks and immediately after handling the compound.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
Spill and Emergency Procedures
Spill Response:
-
Small Spills (inside fume hood): Absorb the spill with an inert material like vermiculite or sand. Place the contaminated material into a suitable, sealed container for disposal.
-
Large Spills (or spills outside a fume hood): Evacuate the laboratory immediately and alert others. Close the laboratory doors and post a warning sign. Contact your institution's emergency response team.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately move to a safety shower and rinse the affected area for at least 15 minutes. Remove contaminated clothing while rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, properly labeled hazardous waste container. |
| Liquid Waste | Store in a closed, sturdy glass or plastic container that is clearly labeled as "Hazardous Waste" with the full chemical name. Do not pour down the drain. |
| Contaminated Materials | Items such as gloves, absorbent pads, and empty containers should be considered hazardous waste and disposed of accordingly. |
-
Segregate this compound waste from incompatible materials.
-
Follow your institution's and local regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
